(Rac)-Ropivacaine-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C17H26N2O |
|---|---|
Poids moléculaire |
281.44 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/i1D3,4D2,11D2 |
Clé InChI |
ZKMNUMMKYBVTFN-JNIQENOFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
SMILES canonique |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Origine du produit |
United States |
Foundational & Exploratory
(+/-)-Ropivacaine-d7 (propyl-d7) chemical properties
An In-Depth Technical Guide to (+/-)-Ropivacaine-d7 (propyl-d7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of (+/-)-Ropivacaine-d7 (propyl-d7), a deuterated analog of the local anesthetic Ropivacaine. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.
Core Chemical Properties
(+/-)-Ropivacaine-d7 is a stable, isotopically labeled form of Ropivacaine, where seven hydrogen atoms on the propyl group have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]
Table 1: Chemical and Physical Properties of (+/-)-Ropivacaine-d7 (propyl-d7)
| Property | Value | Source(s) |
| CAS Number | 1392208-04-6 | [3] |
| Molecular Formula | C₁₇H₁₉D₇N₂O | [4] |
| Molecular Weight | 281.48 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 115 - 117 °C | |
| Solubility | No data available | |
| log Pow (Octanol/Water) | 2.9 | |
| Storage Temperature | -20°C Freezer, under inert atmosphere, hygroscopic |
Mechanism of Action (Ropivacaine)
Ropivacaine, the non-deuterated parent compound, is a long-acting amide local anesthetic. Its primary mechanism of action involves the reversible inhibition of sodium ion influx into nerve fibers, which is essential for the propagation of nerve impulses. By blocking voltage-gated sodium channels, ropivacaine increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This action is potentiated by a dose-dependent inhibition of potassium channels. Ropivacaine exhibits a greater degree of sensory block compared to motor block, which is attributed to its lower lipophilicity compared to other local anesthetics like bupivacaine.
Caption: Mechanism of action of Ropivacaine in blocking nerve impulses.
Experimental Protocols
Quantification of Ropivacaine and its Metabolites using LC-MS/MS
(+/-)-Ropivacaine-d7 is commonly used as an internal standard for the quantification of ropivacaine and its metabolites in biological matrices. The following is a representative protocol derived from published methods.
1. Sample Preparation (Protein Precipitation):
-
To a 40 µL aliquot of plasma, add 80 µL of ice-cold acetonitrile containing a known concentration of (+/-)-Ropivacaine-d7 (e.g., 50 ng/mL) as the internal standard.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed (e.g., 6100 x g for 30 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum evaporator at room temperature.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used, for example, a Gemini NX-C18, 3.0 x 100 mm, 3 µm particle size.
-
Mobile Phase A: 0.05% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is employed to separate the analytes. For instance: 0-2 min hold at 5% B, then a linear gradient to 30% B over 2 minutes, followed by a return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-4 µL.
-
Column Temperature: 15°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ropivacaine: m/z 275.1 → 126.1.
-
3-OH-Ropivacaine: (Requires specific optimization).
-
(+/-)-Ropivacaine-d7 (Internal Standard): m/z 282.1 → 133.1.
-
-
Caption: Workflow for the quantification of Ropivacaine using LC-MS/MS.
Synthesis of (+/-)-Ropivacaine-d7
The synthesis of (+/-)-Ropivacaine-d7 would follow a similar pathway to the non-deuterated compound, utilizing a deuterated starting material. A plausible synthetic route is the N-alkylation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide with a deuterated propyl bromide.
1. Reaction:
-
Dissolve (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in a suitable solvent such as tetrahydrofuran (THF).
-
Add 1-bromopropane-d7 to the reaction mixture.
-
Reflux the mixture for approximately 20-24 hours.
2. Work-up and Purification:
-
After the reaction is complete, filter off any inorganic salts that have formed.
-
Evaporate the solvent to obtain the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent like diisopropyl ether.
-
Wash the filtered solid with the same solvent and dry under vacuum to yield (+/-)-Ropivacaine-d7.
Caption: A logical pathway for the synthesis of (+/-)-Ropivacaine-d7.
Safety Information
(+/-)-Ropivacaine-d7 is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
An In-depth Technical Guide to the Synthesis and Characterization of (+/-)-Ropivacaine-d7
This technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated local anesthetic, (+/-)-Ropivacaine-d7. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
(+/-)-Ropivacaine is a long-acting amide local anesthetic. Its deuterated analog, (+/-)-Ropivacaine-d7, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based methods. The incorporation of seven deuterium atoms on the N-propyl group provides a distinct mass shift, facilitating its differentiation from the unlabeled drug without significantly altering its physicochemical properties.
Synthesis of (+/-)-Ropivacaine-d7
The synthesis of (+/-)-Ropivacaine-d7 is a multi-step process that begins with the coupling of piperidine-2-carboxylic acid with 2,6-dimethylaniline, followed by N-alkylation using a deuterated propyl source. The following protocol is a representative procedure based on established methods for the synthesis of ropivacaine and its analogs.
Experimental Protocol: Synthesis of (+/-)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Intermediate 1)
-
Reaction Setup: In a round-bottom flask, suspend (±)-pipecolic acid (1 equivalent) in a suitable organic solvent such as toluene.
-
Activation: Add thionyl chloride (1.2 equivalents) dropwise at 0-5°C to convert the carboxylic acid to the acid chloride. The reaction mixture is then stirred at room temperature for 2-3 hours.
-
Amidation: In a separate flask, dissolve 2,6-dimethylaniline (1.1 equivalents) and a base, such as triethylamine (1.5 equivalents), in toluene.
-
Coupling: The freshly prepared acid chloride solution is added dropwise to the 2,6-dimethylaniline solution at 0-5°C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Work-up: The reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (+/-)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
Experimental Protocol: Synthesis of (+/-)-Ropivacaine-d7
-
N-Alkylation Setup: Dissolve the intermediate (+/-)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0°C. The mixture is stirred for 30-60 minutes at this temperature.
-
Deuterated Alkylating Agent: Add 1-bromo-propane-d7 (1.1 equivalents) to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for 18-24 hours.
-
Quenching and Extraction: The reaction is carefully quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude (+/-)-Ropivacaine-d7 is purified by flash column chromatography on silica gel to yield the final product.
Characterization of (+/-)-Ropivacaine-d7
A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized (+/-)-Ropivacaine-d7.
Quantitative Data Summary
| Parameter | Specification |
| Chemical Formula | C₁₇H₁₉D₇N₂O |
| Molecular Weight | 281.45 g/mol |
| Purity (HPLC) | ≥98%[1] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₇) |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol and water |
Spectroscopic Data
Mass Spectrometry (LC-MS/MS): Mass spectrometry is a critical tool for confirming the mass of the deuterated compound and for its use as an internal standard.
| Ion Type | m/z |
| Parent Ion [M+H]⁺ | 282.1 |
| Fragment Ion | 133.1 |
Note: The mass spectrum of the deuterated compound will show a mass shift of +7 amu compared to the unlabeled ropivacaine ([M+H]⁺ = 275.1).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the structure and the location of the deuterium labels. The ¹H NMR spectrum of (+/-)-Ropivacaine-d7 is expected to be similar to that of unlabeled ropivacaine, with the notable absence of signals corresponding to the N-propyl group. The ¹³C NMR will show signals for all carbons, though the signals for the deuterated carbons may be broadened or show coupling to deuterium.
Reference ¹H NMR data for Ropivacaine Hydrochloride (signals for the propyl group are absent in the d7-analog): Aromatic protons typically appear in the range of 7.0-7.2 ppm. The piperidine ring protons appear as a complex set of multiplets between 1.5 and 3.5 ppm. The methyl groups on the aromatic ring appear as a singlet around 2.2 ppm.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for (+/-)-Ropivacaine-d7.
Mechanism of Action: Sodium Channel Blockade
Ropivacaine, like other local anesthetics, exerts its primary effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.
Caption: Mechanism of Ropivacaine's sodium channel blockade.
Modulation of Inflammatory Signaling
Recent research has indicated that ropivacaine may also exert anti-inflammatory effects by modulating intracellular signaling pathways. One such pathway involves the inhibition of the TRAF2/PI3K/Akt/NF-κB axis.
Caption: Ropivacaine's modulation of the TRAF2/PI3K/Akt/NF-κB pathway.
Conclusion
This technical guide outlines a robust methodology for the synthesis of (+/-)-Ropivacaine-d7 and details the key characterization techniques required to ensure its quality and suitability for use in demanding analytical applications. The provided diagrams illustrate the synthetic workflow and the established and emerging mechanisms of action of ropivacaine, offering valuable insights for researchers in pharmacology and drug development.
References
Introduction to Ropivacaine and its Deuterated Analog
An in-depth analysis of the scientific applications of (+/-)-Ropivacaine-d7 (propyl-d7) reveals its primary role as a stable isotope-labeled internal standard in bioanalytical mass spectrometry assays. This guide elucidates its function and provides detailed methodologies for its application in research and drug development.
Ropivacaine is a long-acting local anesthetic belonging to the amino amide group. It functions by reversibly blocking nerve impulse conduction through the inhibition of sodium ion channels. Its clinical applications include surgical anesthesia and acute pain management.
(+/-)-Ropivacaine-d7 (propyl-d7) is a deuterated analog of Ropivacaine. In this molecule, seven hydrogen atoms on the propyl group have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to Ropivacaine but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug in a mass spectrometer, making it an ideal internal standard for quantitative analysis.
Core Application: Internal Standard in Mass Spectrometry
The principal application of (+/-)-Ropivacaine-d7 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are developed for the precise quantification of Ropivacaine in biological matrices such as plasma, serum, and tissue samples.
The use of a stable isotope-labeled internal standard like Ropivacaine-d7 is considered the gold standard in quantitative bioanalysis for several reasons:
-
Correction for Matrix Effects: It co-elutes with the analyte (Ropivacaine) during chromatography, experiencing similar ionization suppression or enhancement in the mass spectrometer's ion source.
-
Compensation for Sample Loss: It accounts for any loss of analyte during sample preparation, extraction, and injection.
-
Improved Accuracy and Precision: By normalizing the response of the analyte to the response of the internal standard, the method's accuracy and precision are significantly improved.
Experimental Workflow for Ropivacaine Quantification
The following diagram illustrates a typical workflow for the quantification of Ropivacaine in a biological sample using Ropivacaine-d7 as an internal standard.
Detailed Experimental Protocol
The following is a representative protocol for the quantification of Ropivacaine in human plasma, adapted from common methodologies in published literature.
1. Materials and Reagents:
-
Ropivacaine hydrochloride (analytical standard)
-
(+/-)-Ropivacaine-d7 (propyl-d7) (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Ethyl acetate (HPLC grade)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Ropivacaine and Ropivacaine-d7 in methanol.
-
Working Solutions: Prepare serial dilutions of the Ropivacaine stock solution in 50:50 (v/v) methanol:water to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of Ropivacaine-d7 (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 25 µL of the internal standard working solution (Ropivacaine-d7).
-
Vortex mix for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate for liquid-liquid extraction.
-
Vortex mix for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
The specific mass transitions for Ropivacaine and Ropivacaine-d7 would be optimized.
-
Quantitative Data and Method Parameters
The following table summarizes typical mass spectrometry parameters and performance data for a Ropivacaine quantification assay using Ropivacaine-d7 as an internal standard.
| Parameter | Ropivacaine (Analyte) | (+/-)-Ropivacaine-d7 (Internal Standard) |
| Precursor Ion (Q1) m/z | 275.2 | 282.2 |
| Product Ion (Q3) m/z | 126.1 | 133.1 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized (e.g., 25 eV) | Optimized (e.g., 25 eV) |
| Declustering Potential | Optimized (e.g., 80 V) | Optimized (e.g., 80 V) |
| Linearity Range | 1 - 1000 ng/mL | N/A |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | N/A |
| Intra-day Precision (%CV) | < 15% | N/A |
| Inter-day Precision (%CV) | < 15% | N/A |
| Accuracy (%Bias) | 85 - 115% | N/A |
Signaling Pathways and Logical Relationships
While Ropivacaine itself acts on sodium ion channels, its deuterated form, Ropivacaine-d7, is not used to study these signaling pathways directly. Its purpose is purely analytical. The logical relationship in its use is that its physical and chemical properties closely mimic those of Ropivacaine, ensuring that it behaves identically during the analytical process, thus serving as a reliable internal standard. The following diagram illustrates this logical relationship.
Conclusion
(+/-)-Ropivacaine-d7 (propyl-d7) is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays enables the highly accurate and precise quantification of Ropivacaine in complex biological matrices. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments, ultimately contributing to the safe and effective use of Ropivacaine as a local anesthetic. The methodologies outlined in this guide provide a framework for the development and validation of robust bioanalytical methods.
An In-Depth Technical Guide to the In Vitro Mechanism of Action of (+/-)-Ropivacaine-d7
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: (+/-)-Ropivacaine-d7 is a deuterated analog of Ropivacaine. The substitution of hydrogen with deuterium atoms is primarily utilized for analytical purposes (e.g., as an internal standard in mass spectrometry) and to study metabolic pathways. This modification does not alter the fundamental pharmacodynamic mechanism of action at the molecular target. Therefore, this guide details the established in vitro mechanism of action of Ropivacaine, which is directly applicable to its deuterated form.
Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels
Ropivacaine is a long-acting amide local anesthetic that exerts its therapeutic effect by reversibly blocking nerve impulse conduction.[1] The primary molecular target for this action is the voltage-gated sodium channel (NaV), a transmembrane protein essential for the initiation and propagation of action potentials in excitable cells.[2][3]
The mechanism is not a simple occlusion of the channel pore but a dynamic, state-dependent interaction best described by the Modulated Receptor Hypothesis .[4][5] This hypothesis posits that Ropivacaine has different binding affinities for the three main conformational states of the NaV channel:
-
Resting (Closed) State: In this state, prevalent at negative membrane potentials, the channel is closed but capable of opening. Ropivacaine has a low affinity for the resting state.
-
Open (Activated) State: Upon membrane depolarization, the channel briefly opens, allowing Na+ influx. Ropivacaine exhibits a higher affinity for the open state.
-
Inactivated State: Following opening, the channel enters a non-conductive, inactivated state. Ropivacaine demonstrates the highest affinity for the inactivated state, binding tightly and stabilizing it.
By preferentially binding to the open and inactivated states, Ropivacaine prevents the channel from returning to the resting state, thereby inhibiting the sodium influx required for subsequent action potentials. This leads to a failure of nerve impulse propagation and a resultant local anesthetic effect.
Tonic vs. Phasic (Use-Dependent) Blockade
The state-dependent affinity of Ropivacaine gives rise to two distinct types of inhibition:
-
Tonic Block: This refers to the baseline level of channel inhibition that occurs when the nerve is at rest or stimulated infrequently. It is primarily a result of the drug's low-affinity binding to resting channels.
-
Phasic (Use-Dependent) Block: This is an incremental increase in channel blockade that occurs during high-frequency nerve stimulation (i.e., repetitive firing). As more channels cycle through the open and inactivated states, more high-affinity binding sites become available to Ropivacaine, enhancing the blocking effect. This phenomenon is clinically significant, as it suggests Ropivacaine is more effective on nerves that are actively transmitting signals, such as those in a painful state.
Quantitative Data: In Vitro Inhibition of NaV Channels
The inhibitory potency of Ropivacaine is quantified by the half-maximal inhibitory concentration (IC50). This value varies depending on the specific NaV channel subtype, the tissue, and the experimental conditions, particularly the holding membrane potential (Vh) which influences the population of channels in the inactivated state.
| Target Channel / Tissue | Experimental Condition | IC50 Value (μM) | Reference(s) |
| Human Cardiac NaV1.5 (SCN5A) | Open-Channel Block | 322.2 ± 29.9 | |
| Inactivated-State Block | 2.73 ± 0.27 | ||
| Rat Dorsal Horn Neurons | Tonic Block (Vh = -80 mV) | 117.3 | |
| Voltage-Dependent Block (Vh = -60 mV) | 74.3 | ||
| Rat Dorsal Root Ganglion (DRG) Neurons | TTX-Sensitive (TTX-S) Channels | 116 ± 35 | |
| TTX-Resistant (TTX-R) Channels | 54 ± 14 | ||
| Rat Brain (rNaV1.2) | Tonic Inhibition | Less sensitive than rNaV1.5 | |
| Rat Cardiac (rNaV1.5) | Tonic Inhibition | More sensitive than rNaV1.2 |
TTX: Tetrodotoxin
These data quantitatively confirm the mechanism of action:
-
State-Dependency: The IC50 for inactivated human cardiac channels (2.73 μM) is over 100-fold lower than for open channels (322.2 μM), highlighting the profound preference for the inactivated state.
-
Voltage-Dependency: A more depolarized holding potential (-60 mV vs. -80 mV) increases the proportion of inactivated channels, resulting in a lower IC50 (74.3 μM vs. 117.3 μM).
-
Subtype Selectivity: Ropivacaine demonstrates preferential blockade of TTX-R channels, which are predominantly expressed in nociceptive (pain-sensing) small DRG neurons, potentially contributing to its differential sensory block.
Experimental Protocols: Patch-Clamp Electrophysiology
The characterization of Ropivacaine's interaction with NaV channels is primarily achieved using patch-clamp electrophysiology. This technique allows for the direct measurement of ionic currents flowing through channels in the membrane of a single cell.
General Protocol: Whole-Cell Voltage Clamp
-
Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells or Xenopus oocytes are commonly used. These cells are heterologously transfected to express a specific, homogenous population of a single NaV channel subtype (e.g., human SCN5A).
-
Primary Neurons: Alternatively, neurons are enzymatically dissociated from specific tissues, such as rat dorsal root ganglia (DRG), to study native channel populations.
-
-
Recording:
-
A glass micropipette filled with a conductive intracellular solution is sealed onto the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior, achieving the "whole-cell" configuration.
-
A voltage-clamp amplifier controls the cell's membrane potential and measures the resulting sodium current (I_Na).
-
-
Voltage Protocols:
-
Tonic Block Measurement: The membrane is held at a negative potential (e.g., -80 mV to -120 mV) where most channels are in the resting state. Brief depolarizing pulses are applied at a low frequency (e.g., 0.1 Hz) to elicit I_Na. The reduction in peak current amplitude after application of Ropivacaine is measured to determine the IC50 for tonic block.
-
Use-Dependent Block Measurement: A train of repetitive depolarizing pulses (e.g., 5-10 Hz) is applied. The progressive decrease in I_Na amplitude from the first pulse to the last in the presence of Ropivacaine demonstrates use-dependent block.
-
Inactivated-State Block Measurement: A long depolarizing prepulse is used to accumulate channels in the inactivated state before a test pulse measures the available current. The shift in the steady-state inactivation curve to more hyperpolarized potentials in the presence of Ropivacaine is used to calculate the affinity for the inactivated state.
-
-
Data Analysis:
-
Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of Ropivacaine.
-
These curves are fitted with the Hill equation to calculate the IC50 value.
-
References
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers of (+/-)-Ropivacaine-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial suppliers of (+/-)-Ropivacaine-d7, a deuterated analog of the local anesthetic Ropivacaine. This stable isotope-labeled compound is a critical tool for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical method development, primarily serving as an internal standard for the accurate quantification of Ropivacaine in biological matrices. This document outlines the available commercial sources, their product specifications, and detailed experimental protocols for its application.
Commercial Availability and Product Specifications
Several reputable suppliers offer (+/-)-Ropivacaine-d7 and its hydrochloride salt for research purposes. The following tables summarize the key quantitative data available from these suppliers. It is important to note that while suppliers provide general product specifications, lot-to-lot variability can exist. Therefore, it is always recommended to refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.
Table 1: Commercial Suppliers of (+/-)-Ropivacaine-d7
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity (Deuterium Incorporation) |
| Santa Cruz Biotechnology | Ropivacaine-d7[1] | 1392208-04-6 | C₁₇H₁₉D₇N₂O | 281.45[1] | ≥98%[1] | Not specified |
| Toronto Research Chemicals (via LGC Standards) | (±)-Ropivacaine-d7 (propyl-d7)[2] | 1392208-04-6 | C₁₇H₁₉D₇N₂O | 281.444[2] | >95% (HPLC) | Not specified |
| MedchemExpress | (Rac)-Ropivacaine-d7 | 1392208-04-6 | Not specified | Not specified | Not specified | Not specified |
Table 2: Commercial Suppliers of (+/-)-Ropivacaine-d7 Hydrochloride
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity (Deuterium Incorporation) |
| Cayman Chemical | (–)-Ropivacaine-d7 (hydrochloride) | 1217667-10-1 | C₁₇H₁₉D₇N₂O • HCl | 317.9 | ≥98% ((–)-Ropivacaine) | ≥99% deuterated forms (d₁-d₇); ≤1% d₀ |
| Santa Cruz Biotechnology | Ropivacaine-d7 Hydrochloride | 1217667-10-1 | C₁₇H₂₀D₇ClN₂O | 317.91 | Not specified | Not specified |
| Toronto Research Chemicals (via LGC Standards) | Ropivacaine-d7 Hydrochloride | 1217667-10-1 | C₁₇H₂₀D₇ClN₂O | 317.91 | >95% (HPLC) | Not specified |
| Pharmaffiliates | Ropivacaine-d7 Hydrochloride | 1217667-10-1 | C₁₇H₂₀D₇ClN₂O | 317.91 | Not specified | Not specified |
| MedchemExpress | Ropivacaine-d7 hydrochloride | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols: Bioanalytical Application of (+/-)-Ropivacaine-d7
(+/-)-Ropivacaine-d7 is predominantly utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ropivacaine in biological samples such as plasma and cerebrospinal fluid. Its utility stems from its similar chemical and physical properties to the unlabeled analyte, ensuring comparable extraction efficiency and ionization response, while its mass difference allows for distinct detection.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting ropivacaine from plasma samples is protein precipitation.
Methodology:
-
To 200 µL of plasma sample (or standard/quality control), add 100 µL of the internal standard working solution ((+/-)-Ropivacaine-d7 in a suitable organic solvent like methanol or acetonitrile).
-
Add 500 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 3 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
The chromatographic separation is crucial for resolving ropivacaine and its metabolites from other endogenous matrix components. A reversed-phase C18 column is typically employed.
Typical LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes. A typical gradient might be:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear ramp to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Tandem Mass Spectrometry (MS/MS) Parameters
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).
MRM Transitions:
-
Ropivacaine: The precursor ion is the protonated molecule [M+H]⁺. A common transition is m/z 275.2 → 126.1.
-
(+/-)-Ropivacaine-d7 (IS): The precursor ion is [M+H]⁺. The corresponding transition is m/z 282.2 → 133.1.
The specific collision energy and other MS parameters should be optimized for the instrument in use to achieve maximum sensitivity and specificity.
Visualizations
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates the typical workflow for the quantification of ropivacaine in plasma samples using (+/-)-Ropivacaine-d7 as an internal standard.
Caption: Bioanalytical workflow for ropivacaine quantification.
Signaling Pathway: Mechanism of Action of Ropivacaine
Ropivacaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the propagation of nerve impulses.
Caption: Mechanism of action of Ropivacaine.
References
stability and storage conditions for (+/-)-Ropivacaine-d7
An In-depth Technical Guide on the Stability and Storage of (+/-)-Ropivacaine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (+/-)-Ropivacaine-d7. The information presented is curated for researchers, scientists, and drug development professionals who utilize this deuterated internal standard in analytical and bioanalytical applications. While specific stability data for the deuterated analog in various solution forms is limited in publicly available literature, this guide consolidates the available information for the solid form and extensively leverages the well-documented stability profile of non-deuterated ropivacaine as a surrogate, given their structural similarity.
Overview of (+/-)-Ropivacaine-d7
(+/-)-Ropivacaine-d7 is the deuterium-labeled version of ropivacaine, an amide-type local anesthetic. It is primarily used as an internal standard for the quantification of ropivacaine in biological matrices by mass spectrometry-based assays (GC-MS or LC-MS)[1][2][3]. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) for detection without significantly altering the chemical properties of the molecule.
Chemical Information:
-
Synonyms: (S)-Ropivacaine-d7, Ropivacaine-d7 Hydrochloride
-
Molecular Formula: C₁₇H₁₉D₇N₂O · HCl
-
Purity: Typically ≥99% deuterated forms (d1-d7)
Storage and Stability of Solid (+/-)-Ropivacaine-d7
The solid form of (+/-)-Ropivacaine-d7 hydrochloride is stable for extended periods when stored under appropriate conditions.
Table 1: Recommended Storage and Stability of Solid (+/-)-Ropivacaine-d7
| Parameter | Recommendation | Citation(s) |
| Storage Temperature | -20°C | |
| Long-Term Stability | ≥ 4 years | |
| Shipping Temperature | Room temperature (in the continental US) | |
| Formulation | A solid |
Stability of Ropivacaine in Solution
Detailed stability studies on (+/-)-Ropivacaine-d7 in various solutions are not widely published. However, extensive research on the non-deuterated form, ropivacaine, provides critical insights into its behavior in solution. These findings are considered highly relevant for the deuterated analog.
pH Influence
Ropivacaine is a weak base, typically formulated in an acidic solution to ensure solubility. The pH of the solution is a critical factor for its stability, particularly concerning precipitation.
-
Acidic pH: Ropivacaine solutions are most stable in a pH range of 4.0 to 5.0.
-
Alkalinization: Increasing the pH with agents like sodium bicarbonate increases the proportion of the nonionized, lipid-soluble form. However, this can lead to precipitation. A study showed that drug loss to precipitation can reach 25-30% and that precipitation increases with time, reaching a plateau after 20 minutes. Therefore, alkalinized solutions should be used within 5-10 minutes of preparation and are not recommended for continuous infusions.
Temperature Influence
The stability of ropivacaine solutions is temperature-dependent. Lower temperatures generally confer greater stability.
Table 2: Temperature-Dependent Stability of Ropivacaine in Admixtures
| Admixture Component(s) | Container | Storage Temperature | Stability Finding | Citation(s) |
| Diamorphine | Syringes | 40°C | 10% degradation of diamorphine in 6 days | |
| Diamorphine | Syringes | 21°C | 10% degradation of diamorphine in 16 days | |
| Diamorphine | Syringes | 4°C | 10% degradation of diamorphine in 30 days | |
| Diamorphine | Polybags | 40°C | 10% degradation of diamorphine in 6 days | |
| Diamorphine | Polybags | 21°C | 10% degradation of diamorphine in 28 days | |
| Diamorphine | Polybags | 4°C | 9% degradation of diamorphine at 70 days | |
| Butorphanol | Polyolefin Bags | 4°C and 25°C | Stable for at least 15 days (>97% of initial concentration) | |
| Morphine & Ziconotide | Implantable Pump | 37°C | Ropivacaine showed excellent physicochemical stability for 60 days |
Photostability
A study on a ropivacaine and fentanyl admixture in ethylene-vinyl acetate (EVA) bags and glass containers found the solution to be stable for 51 days at room temperature, even when unprotected from light.
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop stability-indicating analytical methods. A general protocol involves exposing the drug substance to several stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 1 N HCl at 90°C for 12 hours.
-
Base Hydrolysis: 1 N NaOH at 90°C for 12 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 12 hours.
-
Thermal Degradation: Exposure to dry heat.
-
Photolytic Degradation: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.
Example HPLC Method for Stability Testing
High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the stability of ropivacaine.
Table 3: Example HPLC Method Parameters for Ropivacaine Analysis
| Parameter | Condition | Citation(s) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile: Methanol: Water (40:30:30 v/v) with 0.1% Triethanolamine | |
| Flow Rate | 1.0 - 1.5 mL/min | |
| Detection | UV at 206 nm or 270 nm | |
| Column Temperature | Room Temperature |
Visualizations
Ropivacaine Metabolic Pathway
Ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The major metabolic pathways are aromatic hydroxylation and N-dealkylation. Understanding this pathway is crucial for bioanalytical studies.
Caption: Metabolic pathway of ropivacaine in the liver.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of a drug substance like (+/-)-Ropivacaine-d7.
Caption: General experimental workflow for a stability study.
Summary and Recommendations
-
Solid Storage: (+/-)-Ropivacaine-d7 as a solid is highly stable and should be stored at -20°C for long-term use.
-
Solution Preparation: When preparing solutions, be mindful of the pH. For maximum solubility and stability, maintain an acidic pH (4-5). Avoid alkalinization unless the solution is for immediate use, as it can lead to precipitation.
-
Solution Storage: If solutions need to be stored, refrigeration at 4°C is recommended to minimize degradation. Protect from light where feasible, although ropivacaine shows considerable photostability.
-
Analytical Method: A validated, stability-indicating HPLC method is crucial for accurately assessing the purity and concentration of (+/-)-Ropivacaine-d7 over time.
This guide provides a foundational understanding of the stability and storage considerations for (+/-)-Ropivacaine-d7, enabling researchers to ensure the integrity of their analytical standards and the accuracy of their experimental results.
References
isotopic purity of (+/-)-Ropivacaine-d7
An In-Depth Technical Guide on the Isotopic Purity of (+/-)-Ropivacaine-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Ropivacaine-d7 is the deuterated analog of the local anesthetic ropivacaine. It serves as a critical internal standard in bioanalytical studies for the accurate quantification of ropivacaine and its metabolites in biological matrices.[1][2][3] The precision and reliability of such pharmacokinetic and pharmacodynamic studies are contingent upon the chemical and isotopic purity of the deuterated standard. A high isotopic purity, meaning a high percentage of the molecules are the desired d7 isotopologue with minimal presence of d0 to d6 species, is essential to prevent interference and ensure accurate mass spectrometric quantification. This guide provides a comprehensive overview of the methods used to determine the and summarizes commercially available specifications.
Data Presentation: Commercially Available Specifications
The chemical and can vary between suppliers. The following table summarizes the specifications from various commercial sources. Researchers should always refer to the lot-specific certificate of analysis for precise data.
| Supplier/Reference | Chemical Purity | Isotopic Purity (Deuterium Incorporation) | CAS Number |
| Santa Cruz Biotechnology | ≥98% | Not specified | 1392208-04-6[4] |
| MedchemExpress | 99.38% | Not specified | 684647-62-9[5] |
| LGC Standards | >95% (HPLC) | Not specified | 1217667-10-1 (HCl salt) |
| LGC Standards (CDN Isotopes) | min 98% Chemical Purity | 98 atom % D | 1392208-04-6 |
Note: "Isotopic Purity" can be defined in different ways. "Atom % D" refers to the percentage of deuterium atoms at the labeled positions. A comprehensive analysis would also include the distribution of different isotopologues (d0-d7).
Experimental Protocols for Isotopic Purity Determination
The two primary analytical techniques for verifying the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution
This method is used to determine the relative abundance of each isotopologue (d0 to d7) of Ropivacaine.
a. Sample Preparation:
-
Prepare a stock solution of (+/-)-Ropivacaine-d7 in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
b. Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the different isotopologues.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis Method: Perform a full scan mass spectrum of the prepared solution. It may be beneficial to use liquid chromatography (LC) to separate the analyte from any potential impurities before it enters the mass spectrometer.
c. Data Analysis:
-
Acquire the full scan mass spectrum and identify the peaks corresponding to the protonated molecules of each isotopologue ([M+H]+), from the unlabeled ropivacaine (d0) to the fully deuterated ropivacaine (d7).
-
Integrate the peak area for each isotopologue.
-
Correct the intensities of the isotopologue peaks for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ¹⁵N).
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues to determine the isotopic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration
NMR spectroscopy can confirm the positions of deuteration and provide an estimate of the isotopic enrichment at each site.
a. Sample Preparation:
-
Dissolve an accurately weighed amount of (+/-)-Ropivacaine-d7 in a suitable deuterated solvent (e.g., chloroform-d or DMSO-d6).
b. Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Nuclei: ¹H (Proton) and ²H (Deuterium) NMR spectra should be acquired.
c. Data Acquisition and Analysis:
-
¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration (the n-propyl group) confirms the incorporation of deuterium. The percentage of deuteration can be estimated by integrating any residual proton signals at the deuterated positions and comparing them to the integrals of non-deuterated protons in the molecule.
-
²H NMR: Acquire a deuterium NMR spectrum. The chemical shifts of the deuterium signals should correspond to the proton signals of the unlabeled compound, confirming the positions of deuteration. The relative integrals of the deuterium signals can provide an estimate of the isotopic enrichment at each labeled site.
Mandatory Visualization
The following diagram illustrates the general workflow for the determination of .
Caption: Workflow for Isotopic Purity Analysis of (+/-)-Ropivacaine-d7.
References
- 1. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies [mdpi.com]
- 2. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
Ropivacaine: A Technical Guide to its Metabolism and Biotransformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropivacaine is a long-acting amide local anesthetic, distinguished by its S-enantiomer formulation, which contributes to its favorable safety profile, particularly its reduced cardiotoxicity and central nervous system (CNS) toxicity compared to bupivacaine.[1][2][3] A thorough understanding of its metabolic fate is critical for optimizing clinical use, predicting drug-drug interactions, and ensuring patient safety, especially in specific populations such as those with hepatic or renal impairment.[4] This guide provides a detailed overview of the metabolic pathways, enzymatic processes, and resulting metabolites of ropivacaine, supported by quantitative data and experimental methodologies.
Metabolic Pathways and Enzymology
Ropivacaine is extensively metabolized in the liver, with only about 1% of the administered dose being excreted unchanged in the urine.[5] The biotransformation of ropivacaine primarily proceeds through two major pathways: aromatic hydroxylation and N-dealkylation, which are catalyzed by the cytochrome P450 (CYP) enzyme system.
-
Aromatic Hydroxylation: The principal metabolic route is the hydroxylation of the aromatic ring to form 3'-hydroxy-ropivacaine. This reaction is predominantly mediated by CYP1A2 . 3'-hydroxy-ropivacaine is the major metabolite found in urine, accounting for approximately 37% of the administered dose, primarily in its conjugated form. A minor hydroxylation product, 4'-hydroxy-ropivacaine, is also formed.
-
N-dealkylation: The second major pathway involves the removal of the propyl group from the piperidine nitrogen, leading to the formation of 2',6'-pipecoloxylidide (PPX). This reaction is mainly catalyzed by CYP3A4 .
Other minor metabolites have been identified, including 2-OH-methyl-ropivacaine and hydroxylated N-dealkylated metabolites like 3-OH-PPX. The hydroxylated metabolites are further conjugated, primarily through sulfation, before renal excretion.
Quantitative Pharmacokinetics and Metabolism
The pharmacokinetic profile of ropivacaine and its metabolites has been well-characterized in healthy volunteers. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of Ropivacaine
| Parameter | Intravenous Administration | Epidural Administration |
| Terminal Half-life (t½) | 1.8 ± 0.7 hours | 4.2 ± 1.0 hours |
| Total Plasma Clearance | 397 ± 127 mL/min | - |
| Unbound Plasma Clearance | 7.2 ± 1.6 L/min | - |
| Volume of Distribution (Vd) | 41 ± 7 L | - |
| Renal Clearance | 1 mL/min | - |
| Protein Binding | ~94% (primarily to α1-acid glycoprotein) | - |
Table 2: Urinary Excretion of Ropivacaine and its Metabolites (as % of administered dose)
| Compound | Percentage of Dose Excreted in Urine |
| Unchanged Ropivacaine | 1 ± 0.6% |
| Conjugated 3'-hydroxy-ropivacaine | 37 ± 3% |
| 4'-hydroxy-ropivacaine | < 1% |
| 2',6'-pipecoloxylidide (PPX) | 2% |
| 3-OH-2',6'-pipecoloxylidide (3-OH-PPX) | 3% |
| 2-OH-methyl-ropivacaine | 4-15% (tentatively identified) |
| Total Recovery in Urine | 86 ± 3% (over 96 hours) |
| Total Recovery in Feces | 9 ± 1% (over 96 hours) |
Experimental Protocols
The elucidation of ropivacaine's metabolism has been achieved through a combination of in vivo and in vitro studies. Below are detailed methodologies representative of key experiments.
In Vitro Metabolism using Human Liver Microsomes
This experimental setup is crucial for identifying the primary metabolic pathways and the specific CYP enzymes involved.
Objective: To determine the metabolites of ropivacaine and identify the responsible CYP450 isozymes.
Methodology:
-
Preparation of Microsomes: Human liver microsomes are prepared from donor livers by differential centrifugation. The protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
Incubation: Ropivacaine is incubated with human liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer at 37°C.
-
CYP Isozyme Identification:
-
Antibody Inhibition: Specific antibodies against different CYP isozymes (e.g., anti-CYP1A2, anti-CYP3A4) are pre-incubated with the microsomes before the addition of ropivacaine to determine their inhibitory effect on the formation of specific metabolites.
-
Recombinant Human P450s: Ropivacaine is incubated with specific recombinant human CYP isozymes (e.g., expressed in lymphoblast cells) to confirm their catalytic activity towards ropivacaine.
-
Chemical Inhibition: Known chemical inhibitors of specific CYP isozymes (e.g., fluvoxamine for CYP1A2, ketoconazole for CYP3A4) are used to assess their impact on metabolite formation.
-
-
Sample Analysis: The reaction is stopped (e.g., by adding a cold organic solvent). The metabolites and remaining parent drug are extracted and analyzed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In Vivo Pharmacokinetic and Metabolism Study in Human Volunteers
This type of study provides essential data on the absorption, distribution, metabolism, and excretion (ADME) of a drug in the human body.
Objective: To characterize the pharmacokinetics and identify the major metabolites of ropivacaine in humans.
Methodology:
-
Study Population: A cohort of healthy male volunteers is recruited.
-
Drug Administration: A single intravenous infusion of [14C]-labeled ropivacaine is administered over a defined period (e.g., 15 minutes).
-
Sample Collection: Blood, urine, and feces are collected at predetermined time points for up to 96 hours post-administration.
-
Sample Processing:
-
Plasma: Blood samples are centrifuged to obtain plasma.
-
Urine and Feces: Total volumes/weights are recorded.
-
-
Analysis:
-
Radioactivity Measurement: Total radioactivity in plasma, urine, and feces is measured using liquid scintillation counting to determine the overall excretion profile.
-
Metabolite Profiling and Quantification: Plasma and urine samples are analyzed for unchanged ropivacaine and its metabolites using validated analytical methods like GC, HPLC, or LC-MS/MS. For conjugated metabolites, samples are often treated with enzymes (e.g., β-glucuronidase/arylsulfatase) prior to analysis.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution using non-compartmental analysis.
Visualizations
Ropivacaine Metabolic Pathway
Caption: Metabolic pathway of Ropivacaine.
Experimental Workflow for In Vitro Metabolism Study
Caption: In vitro metabolism experimental workflow.
Conclusion
The biotransformation of ropivacaine is a well-defined process, primarily occurring in the liver and mediated by CYP1A2 and CYP3A4. The major metabolites, 3'-hydroxy-ropivacaine and 2',6'-pipecoloxylidide, are less active than the parent compound and are efficiently eliminated via the kidneys after conjugation. This extensive metabolism contributes to ropivacaine's favorable safety profile. However, the reliance on specific CYP enzymes highlights the potential for drug-drug interactions with potent inhibitors or inducers of CYP1A2 and, to a lesser extent, CYP3A4. Furthermore, in patients with severe hepatic disease, the clearance of ropivacaine is reduced, necessitating careful dose adjustments. The detailed understanding of ropivacaine's metabolism and the established experimental protocols for its investigation provide a solid foundation for further research and informed clinical practice.
References
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolism and excretion of ropivacaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Ropivacaine in Human Plasma using (+/-)-Ropivacaine-d7 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and pain management.[1][2][3] Accurate and reliable quantification of ropivacaine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its safety profile.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical tool due to its high selectivity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as (+/-)-Ropivacaine-d7, is essential to compensate for variations during sample preparation and analysis, thereby ensuring the robustness and reliability of the method. This application note provides a detailed protocol for the quantification of ropivacaine in human plasma using (+/-)-Ropivacaine-d7 as an internal standard with a validated LC-MS/MS method.
Experimental Workflow
The overall experimental workflow for the quantification of ropivacaine in human plasma is depicted below.
Figure 1: General workflow for the LC-MS/MS analysis of Ropivacaine.
Experimental Protocols
This section details the methodologies for the quantification of ropivacaine in human plasma.
1. Materials and Reagents
-
Ropivacaine hydrochloride and (+/-)-Ropivacaine-d7 hydrochloride (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Standard Solutions Preparation
-
Stock Solutions: Prepare stock solutions of ropivacaine (e.g., 500 µg/mL) and (+/-)-Ropivacaine-d7 (e.g., 0.5 µg/mL) in a suitable solvent like acetonitrile or water.
-
Working Solutions: Prepare working standard solutions of ropivacaine by serial dilution of the stock solution with a mixture of acetonitrile and water or directly in blank plasma to create calibration standards.
-
Internal Standard Working Solution: The final concentration of the internal standard in the sample solutions is typically around 62.5 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.
-
Add 100 µL of the (+/-)-Ropivacaine-d7 internal standard working solution to each tube.
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 3 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| LC System | Perkin Elmer FX-10 HPLC system or equivalent |
| Column | Gemini NX-C18, 3.0 x 100 mm, 3 µm particles (Phenomenex Inc.) or equivalent |
| Column Temperature | 15°C |
| Mobile Phase A | 0.05% (v/v) Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 95% A; 2-4 min: 70% A; 4-7 min: 95% A |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL |
| Run Time | Approximately 7 minutes |
5. Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Mass Spectrometer | AB Sciex Triple TOF 4600 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ropivacaine: m/z 275.1 → 126.1 (Collision Energy: 19 V) (+/-)-Ropivacaine-d7 (IS): m/z 282.1 → 133.1 |
| Source Parameters | Source Gas 1: 35 psi, Source Gas 2: 30 psi, Curtain Gas: 25 psi |
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of ropivacaine using (+/-)-Ropivacaine-d7 as an internal standard.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Linearity (R²) | Weighting Factor |
| Ropivacaine | Human Plasma | 0.5 - 3000 | > 0.99 | 1/y² |
| Ropivacaine | Human Urine | 5 - 2000 nmol/L | ≥ 0.999 | Not specified |
Table 2: Accuracy and Precision
| Analyte | Matrix | QC Level (ng/mL) | Accuracy (%) | Precision (CV%) |
| Ropivacaine | Human Plasma | LLOQ (0.5) | Within ±20% | Within ±20% |
| Low QC (2) | 93.6 - 113.7 | 6.2 - 14.7 | ||
| Mid QC (30, 500) | 93.6 - 113.7 | 6.2 - 14.7 | ||
| High QC (750) | 93.6 - 113.7 | 6.2 - 14.7 | ||
| Ropivacaine | Human Urine | QC Samples | 99 - 115 | 1.9 - 11 |
Table 3: Method Validation Parameters
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL in plasma |
| Selectivity | No significant interfering peaks were observed at the retention times of ropivacaine and the IS in blank plasma samples. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor is below 15%. |
| Carry-over | No significant carry-over effect was observed when a blank sample was injected after the highest concentration standard. |
Conclusion
The described LC-MS/MS method utilizing (+/-)-Ropivacaine-d7 as an internal standard provides a sensitive, selective, and robust approach for the quantification of ropivacaine in human plasma. The detailed protocol and performance characteristics demonstrate that the method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring, adhering to the validation guidelines of regulatory agencies like the FDA and EMA.
References
- 1. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies [mdpi.com]
- 2. Frontiers | LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Application Note: Quantification of Ropivacaine in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ropivacaine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of Ropivacaine for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (Ropivacaine-d7) to ensure accuracy and precision. The method has been developed and validated based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.
Introduction
Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1][2][3] Monitoring its concentration in plasma is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and minimizing the risk of systemic toxicity.[3][4] LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the bioanalysis of drugs like Ropivacaine in complex biological matrices. This application note provides a detailed protocol for the quantification of Ropivacaine in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and a summary of method validation results.
Experimental
Materials and Reagents
-
Ropivacaine hydrochloride (Reference Standard)
-
Ropivacaine-d7 hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Pipettes and tips
-
Vortex mixer
-
Autosampler vials
Protocols
Preparation of Stock and Working Solutions
-
Ropivacaine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ropivacaine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
Ropivacaine-d7 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ropivacaine-d7 hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
Ropivacaine Working Solutions: Prepare a series of working solutions by serially diluting the Ropivacaine stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ropivacaine-d7 stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL Ropivacaine-d7). For the blank sample, add 10 µL of acetonitrile.
-
Vortex the samples for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-5.0 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ropivacaine | 275.2 | 126.1 | 25 |
| Ropivacaine-d7 (IS) | 282.2 | 133.1 | 25 |
Method Validation Summary
The LC-MS/MS method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The validation parameters and acceptance criteria are summarized below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Curve Range | 1 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| LLOQ Accuracy | Within ±20% of nominal value |
| LLOQ Precision | ≤ 20% CV |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (% CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (% CV) (n=18) |
| LLOQ | 1 | 98.5 - 105.2 | ≤ 10.1 | 97.8 - 106.5 | ≤ 12.3 |
| Low QC | 3 | 95.7 - 103.8 | ≤ 8.5 | 96.2 - 104.1 | ≤ 9.8 |
| Mid QC | 100 | 97.1 - 102.5 | ≤ 6.2 | 98.0 - 103.3 | ≤ 7.5 |
| High QC | 1500 | 98.2 - 101.9 | ≤ 5.1 | 99.1 - 102.7 | ≤ 6.4 |
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Effect (%) | Recovery (%) |
| Low QC | 92.1 - 103.5 | 85.2 - 91.7 |
| High QC | 94.3 - 101.8 | 87.5 - 93.1 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Accuracy (%) |
| Bench-top | 8 hours | Room Temperature | 95.4 - 103.1 |
| Autosampler | 24 hours | 4 °C | 96.8 - 104.5 |
| Freeze-Thaw (3 cycles) | -20 °C to RT | -20 °C | 97.1 - 102.9 |
| Long-term | 30 days | -80 °C | 98.3 - 105.0 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for Ropivacaine Quantification in Plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Ropivacaine in human plasma. The simple protein precipitation sample preparation procedure and the use of a stable isotope-labeled internal standard contribute to the method's robustness and high-throughput capabilities. The validation results demonstrate that the method meets the regulatory requirements for bioanalytical method validation and is suitable for use in clinical and research settings.
References
- 1. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. elearning.unite.it [elearning.unite.it]
- 4. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ropivacaine Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of plasma samples for the quantitative analysis of ropivacaine. The methodologies outlined are based on established and validated techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), primarily coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Introduction
Ropivacaine is a widely used long-acting local anesthetic.[1] Accurate quantification of ropivacaine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1][2] Effective sample preparation is a critical step to remove interfering substances from the plasma matrix, such as proteins and lipids, thereby ensuring the accuracy, precision, and sensitivity of the analytical method.[3] This document details various extraction techniques suitable for ropivacaine analysis from plasma samples.
Data Presentation: Quantitative Comparison of Sample Preparation Methods
The following table summarizes the performance characteristics of different sample preparation methods for ropivacaine analysis in plasma, compiled from various studies. This allows for a direct comparison of the efficiency and sensitivity of each technique.
| Sample Preparation Method | Analytical Method | Internal Standard | Recovery (%) | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) | Reference(s) |
| Protein Precipitation (Acetonitrile) | LC-MS/MS | Ropivacaine-d7 | Not explicitly stated, but method performance was excellent | 0.5 | 0.5 - 3000 | [4] |
| Protein Precipitation (Acetonitrile) | LC-MS/MS | None used | Not Stated | 1 | 1 - 200 | |
| Protein Precipitation (Trichloroacetic Acid) | LC-MS/MS | Etidocaine | Not Stated | Not Stated | Not Stated | |
| Liquid-Liquid Extraction (Ethyl Ether) | HPLC-UV | Bupivacaine | Not Stated | 25 | 25 - 1000 | |
| Liquid-Liquid Extraction (Ethyl Acetate) | HPLC-UV | Bupivacaine | > 87.9 | 25 | 25 - 1000 | |
| Liquid-Liquid Extraction (Diethyl Ether) | HPLC-UV | Bupivacaine | 93-95 | 4 | Not Stated | |
| Solid-Phase Extraction (Online) | HPLC-UV | Pentrycaine | Not Stated | 1600 | 1600 - 120000 | |
| Solid-Phase Extraction | HPLC-UV | Pentrycaine | 98 | 5 | Up to 2000 | |
| Equilibrium Dialysis followed by SPE | LC-MS | Pentycaine | Not Stated | 2.5 | 2 - 1000 | |
| Molecularly Imprinted SPE | LC-MS | Not Stated | Not Stated | 2.5 nmol/L | Not Stated |
Experimental Protocols
Detailed methodologies for the most common sample preparation techniques are provided below.
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This is a rapid and simple method suitable for high-throughput analysis.
Materials:
-
Plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Ropivacaine-d7 in acetonitrile, 0.5 µg/mL)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 100 µL of the internal standard solution.
-
Add 500 µL of cold acetonitrile to the plasma sample. The recommended ratio of acetonitrile to plasma is typically 3:1 (v/v).
-
Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 3 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., Bupivacaine)
-
Alkalinizing agent (e.g., 1 M NaOH or 3 M KOH)
-
Extraction solvent (e.g., Ethyl acetate or Diethyl ether)
-
Glass test tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., Methanol or mobile phase)
-
Autosampler vials
Procedure:
-
Pipette 400 µL of plasma into a glass test tube.
-
Add 50 µL of the internal standard solution.
-
Add 50 µL of 3 M KOH to alkalinize the sample.
-
Add 3 mL of ethyl acetate as the extraction solvent.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalytical Use of (+/-)-Ropivacaine-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of (+/-)-Ropivacaine-d7 as an internal standard (IS) in the bioanalytical quantification of ropivacaine in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established and validated procedures to ensure accuracy and reproducibility in pharmacokinetic and toxicokinetic studies.
Introduction
Ropivacaine is a long-acting local anesthetic widely used for surgical anesthesia and pain management.[1][2] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies and to ensure patient safety.[1][3] Stable isotope-labeled internal standards, such as (+/-)-Ropivacaine-d7, are the gold standard for quantitative bioanalysis using mass spectrometry. They exhibit similar chemical and physical properties to the analyte of interest, correcting for variations during sample preparation and analysis, thus leading to high accuracy and precision.[4] This protocol details a validated LC-MS/MS method for the quantification of ropivacaine in plasma utilizing (+/-)-Ropivacaine-d7 as the internal standard.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of a typical validated bioanalytical method for ropivacaine using (+/-)-Ropivacaine-d7.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | Gemini NX-C18, 3.0 × 100 mm (3 μm particles) |
| Mobile Phase A | 0.05% (V/V) formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 15 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Ropivacaine | 275.1 | 126.1 | 19 |
| (+/-)-Ropivacaine-d7 (IS) | 282.1 | 133.1 | - |
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.5 - 3000 ng/mL |
| Accuracy | 93.6% - 113.7% |
| Precision (CV) | 6.2% - 14.7% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Experimental Protocols
This section provides a step-by-step guide for the preparation of standards, sample processing, and LC-MS/MS analysis.
Preparation of Stock and Working Solutions
-
Ropivacaine Stock Solution (1 mg/mL): Accurately weigh and dissolve ropivacaine hydrochloride in methanol.
-
(+/-)-Ropivacaine-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (+/-)-Ropivacaine-d7 in methanol.
-
Ropivacaine Working Solutions: Prepare a series of working solutions by serially diluting the ropivacaine stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (0.5 µg/mL): Dilute the (+/-)-Ropivacaine-d7 stock solution in acetonitrile to a final concentration of 0.5 µg/mL.
Sample Preparation (Protein Precipitation)
This protocol is suitable for the analysis of ropivacaine in plasma samples.
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Add 200 µL of the respective plasma sample (blank, standard, QC, or unknown) to the appropriately labeled tube.
-
Add 100 µL of the internal standard working solution (0.5 µg/mL (+/-)-Ropivacaine-d7 in acetonitrile) to each tube, except for the blank.
-
To precipitate plasma proteins, add 500 µL of acetonitrile to each tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 4000 x g for 3 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.
-
Equilibrate the column with the initial mobile phase conditions.
-
Create a sequence table in the instrument control software including blanks, calibration standards, QC samples, and unknown samples.
-
Inject the samples onto the LC-MS/MS system. The chromatographic separation is achieved using a gradient elution.
-
Gradient Program:
-
0–2 min: 95% Mobile Phase A
-
2–4 min: 70% Mobile Phase A
-
4–7 min: 95% Mobile Phase A
-
-
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the bioanalytical protocol.
References
- 1. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of Ropivacaine in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the local anesthetic ropivacaine and its major metabolites in human urine samples. The methodologies outlined are based on established analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Introduction
Ropivacaine is an amide-type local anesthetic widely used for surgical anesthesia and postoperative pain management. Monitoring its concentration and that of its metabolites in urine is crucial for pharmacokinetic and pharmacodynamic studies, as well as in clinical and forensic toxicology.[1][2] The primary route of elimination for ropivacaine and its metabolites is through renal excretion, with approximately 86% of a dose being excreted in the urine.[1][3][4] The main metabolites result from aromatic hydroxylation to 3-OH-ropivacaine (primarily by CYP1A2) and N-dealkylation to 2′,6′-pipecoloxylidide (PPX) (by CYP3A4).
Metabolic Pathway of Ropivacaine
Ropivacaine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP1A2 and CYP3A4. The major metabolic pathways are aromatic hydroxylation and N-dealkylation.
Experimental Workflow for Urine Sample Analysis
The general workflow for the quantitative analysis of ropivacaine in urine involves sample collection, preparation, chromatographic separation, detection, and data analysis.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the quantification of ropivacaine in biological samples.
Table 1: LC-MS/MS Methods
| Analyte(s) | Linearity Range | LLOQ | Precision (% RSD) | Accuracy (%) | Recovery (%) | Reference |
| Ropivacaine, 3-OH-Ropivacaine | 5-2000 nmol/L | 5.0 nmol/L | 1.9-11 | 99-115 | Not Reported | |
| Ropivacaine | 0.5-1000 ng/mL | 0.5 ng/mL | Not Reported | Not Reported | Not Reported | |
| Free & Total Ropivacaine | 0.5-3000 ng/mL | 0.5 ng/mL | 6.2-14.7 | 93.6-113.7 | Not Reported | |
| Ropivacaine, 3-OH-Ropivacaine | 0.2-2000 ng/mL | 0.2 ng/mL | <11 (intra-day), <7 (inter-day) | 87-107 | >79 |
Table 2: GC-MS Methods
| Analyte(s) | Linearity Range | LOD | Precision (% RSD) | Trueness (%) | Recovery (%) | Reference |
| Ropivacaine, 3-OH-Ropivacaine | r² > 0.999 | 15 ng/mL (Rop), 10 ng/mL (3-OH-Rop) | <6.25 (inter-day), <3.20 (intra-day) | <6.90 (inter-day), <7.84 (intra-day) | 97.6-103 (Rop), 96.5-104 (3-OH-Rop) | |
| Ropivacaine, Bupivacaine, Lidocaine | r² > 0.9900 | 0.01 µg/mL | Not Reported | Not Reported | >74 |
Table 3: HPLC-UV Methods
| Analyte(s) | Linearity Range | LLOQ | Precision (% RSD) | Accuracy (%) | Recovery (%) | Reference |
| Ropivacaine, Bupivacaine | Not Specified | 4 ng/mL (Rop), 8 ng/mL (Bup) | ≤6.9 | 96-102 | 93-95 (Rop), 90-96 (Bup) | |
| Ropivacaine | 25-1000 ng/mL | 25 ng/mL | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Ropivacaine and 3-OH-Ropivacaine
This protocol is based on a method utilizing protein precipitation for sample cleanup, suitable for high-throughput analysis.
A. Materials and Reagents
-
Ropivacaine and 3-OH-Ropivacaine analytical standards
-
Ropivacaine-d7 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
-
Vortex mixer
-
Centrifuge
B. Sample Preparation
-
Pipette 200 µL of urine sample into a microcentrifuge tube.
-
Add 100 µL of the internal standard solution (Ropivacaine-d7).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 3 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
C. LC-MS/MS Conditions
-
LC System: Agilent or equivalent
-
Column: C18 reversed-phase column (e.g., Gemini NX-C18, 3.0 x 100 mm, 3 µm)
-
Mobile Phase A: 0.05% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 95% A
-
2-4 min: 70% A
-
4-7 min: 95% A
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
Ropivacaine: m/z 275.1 -> 126.1
-
3-OH-Ropivacaine: m/z 291.1 -> 126.1
-
Ropivacaine-d7 (IS): m/z 282.1 -> 133.1
-
D. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of ropivacaine and 3-OH-ropivacaine into drug-free urine.
-
Process calibration standards and quality control (QC) samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
Determine the concentration of analytes in the unknown samples from the calibration curve.
Protocol 2: GC-MS Analysis of Ropivacaine and 3-OH-Ropivacaine
This protocol is adapted from a method developed for biological samples.
A. Materials and Reagents
-
Ropivacaine and 3-OH-Ropivacaine analytical standards
-
Internal Standard (e.g., Bupivacaine)
-
Acetonitrile (GC grade)
-
Methanol (GC grade)
-
Nitrogen gas
-
Homogenizer (for tissue, adaptable for urine sediment if needed)
-
Vortex mixer
-
Centrifuge
B. Sample Preparation
-
To a centrifuge tube, add 1 mL of urine sample.
-
Add a known amount of internal standard solution.
-
Add 3 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol.
-
Inject a portion of the reconstituted solution into the GC-MS system.
C. GC-MS Conditions
-
GC System: Agilent or equivalent
-
Column: Capillary column suitable for amine analysis (e.g., HP-5MS)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, ramp to 280°C.
-
Carrier Gas: Helium
-
MS System: Single or tandem quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Detection: Selected Ion Monitoring (SIM) or MRM mode.
D. Calibration and Quantification
-
Prepare calibration standards in drug-free urine and process them as described above.
-
Generate a calibration curve and quantify the unknown samples as detailed in the LC-MS/MS protocol.
Protocol 3: HPLC-UV Analysis of Ropivacaine
This protocol provides a simpler alternative to mass spectrometry-based methods.
A. Materials and Reagents
-
Ropivacaine analytical standard
-
Bupivacaine (Internal Standard)
-
Potassium dihydrogen phosphate
-
Acetonitrile (HPLC grade)
-
Ethyl ether
-
pH meter
-
Vortex mixer
-
Centrifuge
B. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of urine into a glass tube.
-
Add the internal standard (bupivacaine).
-
Alkalinize the sample to a pH > 9.0.
-
Add 5 mL of ethyl ether and vortex for 5 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the ether to dryness.
-
Reconstitute the residue in the mobile phase.
C. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with UV detector
-
Column: C18 reversed-phase column
-
Mobile Phase: 10 mM Potassium dihydrogen phosphate and acetonitrile (e.g., 73:27 v/v) in isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
D. Calibration and Quantification
-
Follow the same principles for calibration and quantification as outlined in the previous protocols, using peak height or peak area for calculations.
Method Validation
All analytical methods should be validated according to established guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity: The range over which the method is accurate and precise.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Precision: Intra- and inter-day variability of the measurements.
-
Accuracy: The closeness of the measured value to the true value.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
References
Application Note: Solid-Phase Extraction Protocol for Ropivacaine from Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ropivacaine is a widely used long-acting local anesthetic of the amino amide class.[1] Accurate quantification of ropivacaine concentrations in tissue is crucial for pharmacokinetic studies, toxicological assessments, and understanding its distribution and accumulation in target and non-target organs.[2] Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes interfering substances from complex biological matrices like tissue homogenates, leading to cleaner extracts and more reliable analytical results.[3] This application note provides a detailed protocol for the extraction of ropivacaine from various tissue types using SPE, followed by analysis with techniques such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS/MS).
Principle of the Method
This protocol employs a reversed-phase SPE mechanism. After homogenization and protein precipitation, the tissue sample supernatant is loaded onto an SPE cartridge. Ropivacaine, a moderately non-polar compound, is retained on the solid-phase sorbent while more polar, water-soluble impurities are washed away. A less polar solvent is then used to wash away weakly bound interferences. Finally, a strong organic solvent is used to elute the retained ropivacaine, which can then be evaporated and reconstituted in a suitable solvent for chromatographic analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the solid-phase extraction of ropivacaine from biological samples. The specific values can vary depending on the tissue matrix, analytical instrumentation, and specific SPE sorbent used.
| Parameter | Value | Tissue/Sample Type | Reference |
| Mean Recovery Rate | > 74% | Biological Samples | [4] |
| Limit of Detection (LOD) | 0.01 µg/mL | Biological Samples | [4] |
| Linearity (Correlation Coefficient) | > 0.9900 | Biological Samples | |
| Calibration Range | 200 - 1000 ng/mL | Plasma |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific tissue types and analytical requirements.
1. Materials and Reagents
-
Ropivacaine Hydrochloride standard
-
Internal Standard (IS) solution (e.g., Bupivacaine or a deuterated ropivacaine analog)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Centrifuge
-
SPE cartridges (e.g., Oasis HLB, or a similar reversed-phase sorbent)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
HPLC or GC grade solvents: Methanol, Acetonitrile, Water, Formic Acid, Ammonium Hydroxide
-
Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation
2. Sample Preparation: Tissue Homogenization
-
Accurately weigh approximately 100-500 mg of the tissue sample (e.g., liver, brain, muscle, adipose).
-
Add the tissue to a homogenization tube containing an appropriate volume of homogenization buffer (e.g., phosphate-buffered saline, PBS) or water to achieve a specific tissue-to-liquid ratio (e.g., 1:3 or 1:4 w/v).
-
Spike the sample with the internal standard.
-
Homogenize the tissue until a uniform consistency is achieved. For adipose tissue, a grinding step with a non-polar solvent like hexane may be necessary before proceeding.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant for the next step.
3. Protein Precipitation
-
To the collected supernatant, add a protein precipitating agent. Two common methods are:
-
Trichloroacetic Acid (TCA) Precipitation: Add an equal volume of cold 10% TCA to the supernatant. Vortex and incubate on ice for 10-15 minutes.
-
Acetonitrile Precipitation: Add three volumes of cold acetonitrile to the supernatant. Vortex and allow to precipitate at -20°C for at least 30 minutes.
-
-
Centrifuge the mixture at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully collect the clear supernatant, which contains the ropivacaine.
-
Adjust the pH of the supernatant to be at least 2 pH units below the pKa of ropivacaine (pKa ≈ 8.1) to ensure it is in its ionized form for better retention on some SPE phases. This can be achieved by adding a small amount of diluted formic acid.
4. Solid-Phase Extraction (SPE)
The following steps should be performed using an SPE vacuum manifold.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry out.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic solution (e.g., water with 1% formic acid).
-
Sample Loading: Slowly load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a low flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Wash 2: Pass 1 mL of a slightly stronger wash solution if necessary to remove less polar interferences, ensuring the solvent is not strong enough to elute the ropivacaine.
-
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.
-
Elution: Elute the ropivacaine from the cartridge by passing 1-2 mL of a strong organic solvent (e.g., methanol or a mixture of methanol with 1-5% ammonium hydroxide to ensure ropivacaine is in its neutral form for elution). Collect the eluate in a clean collection tube.
5. Final Sample Preparation
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the mobile phase to be used for the chromatographic analysis.
-
Vortex the reconstituted sample to ensure the analyte is fully dissolved.
-
Transfer the sample to an autosampler vial for analysis by GC/MS or LC-MS/MS.
Visualizations
Experimental Workflow for Ropivacaine Extraction
Caption: Workflow for the solid-phase extraction of ropivacaine from tissue samples.
This detailed protocol and the accompanying information provide a solid foundation for researchers to successfully extract and quantify ropivacaine from various tissue matrices, ensuring high-quality data for their studies.
References
- 1. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Ropivacaine and its Metabolites in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of the local anesthetic ropivacaine and its primary metabolites, 3-hydroxy-ropivacaine (3-OH-ropivacaine) and 2′,6′-pipecoloxylidide (PPX), in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a deuterated internal standard (Ropivacaine-d7) for enhanced accuracy and precision. The protocol includes a straightforward protein precipitation step for sample preparation, making it suitable for high-throughput analysis in clinical and research settings. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments of ropivacaine.
Introduction
Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1][2] Its clinical efficacy and safety profile are influenced by its metabolism, which primarily occurs in the liver. The main metabolic pathways are aromatic hydroxylation to 3-OH-ropivacaine, mediated by the CYP1A2 enzyme, and N-dealkylation to PPX, facilitated by CYP3A4.[1][3][4] Monitoring the plasma concentrations of ropivacaine and its key metabolites is essential for understanding its pharmacokinetic profile and ensuring patient safety. The use of a stable isotope-labeled internal standard, such as Ropivacaine-d7, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the analytical results. This application note provides a comprehensive protocol for the determination of ropivacaine, 3-OH-ropivacaine, and PPX in human plasma using LC-MS/MS.
Metabolic Pathway of Ropivacaine
Caption: Metabolic conversion of Ropivacaine to its major and minor metabolites.
Experimental Protocols
Materials and Reagents
-
Ropivacaine hydrochloride (Reference Standard)
-
3-OH-Ropivacaine (Reference Standard)
-
2′,6′-Pipecoloxylidide (PPX) (Reference Standard)
-
Ropivacaine-d7 hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)
-
Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
Add 10 µL of the internal standard working solution (Ropivacaine-d7) to all tubes except for the blank samples.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 30 seconds.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 1-5 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL |
| Gradient | 0-2 min: 5% B; 2-4 min: 30% B; 4-7 min: 5% B |
Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Ropivacaine | 275.1 | 126.1 | 19 |
| 3-OH-Ropivacaine | 291.1 | 126.1 | 20 |
| PPX | Not specified in search results | Not specified in search results | Not specified in search results |
| Ropivacaine-d7 (IS) | 282.1 | 133.1 | Not specified in search results |
Note: The MRM transitions for PPX and the collision energy for Ropivacaine-d7 should be optimized based on the specific instrument used.
Experimental Workflow
Caption: Workflow for the analysis of Ropivacaine and its metabolites in plasma.
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for the determination of ropivacaine and its metabolites from various studies.
Table 1: Calibration and Quantification Limits
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Ropivacaine | Plasma | 0.5 - 1000 | 0.5 | |
| 3-OH-Ropivacaine | Plasma | Not specified | Not specified | |
| Ropivacaine | Cerebrospinal Fluid | 0.2 - 2000 | 0.2 | |
| 3-OH-Ropivacaine | Cerebrospinal Fluid | 0.2 - 2000 | 0.2 | |
| Ropivacaine | Urine | 5 - 2000 nmol/L | 5 nmol/L |
Table 2: Accuracy and Precision Data
| Analyte | Matrix | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Ropivacaine | CSF | 0.5, 90, 1500 | < 11 | < 7 | 87 - 107 | |
| 3-OH-Ropivacaine | CSF | 0.5, 90, 1500 | < 11 | < 7 | 87 - 107 | |
| Ropivacaine | Urine | 3 QC levels | 1.9 - 11 | Not specified | 99 - 115 |
Discussion
The presented LC-MS/MS method offers a sensitive, selective, and high-throughput solution for the simultaneous determination of ropivacaine and its major metabolites in human plasma. The simple protein precipitation sample preparation protocol minimizes sample handling time and potential for error, making it ideal for routine analysis of a large number of samples. The use of a deuterated internal standard is crucial for achieving high accuracy and precision by compensating for matrix effects and variations in extraction recovery and instrument response.
The method's performance, as demonstrated by the summarized quantitative data, meets the stringent requirements for bioanalytical method validation. The low limit of quantification allows for the accurate measurement of drug and metabolite concentrations even at later time points in pharmacokinetic studies.
Conclusion
This application note provides a detailed and robust protocol for the quantification of ropivacaine and its metabolites in human plasma using LC-MS/MS with a deuterated internal standard. The method is well-suited for a variety of research and clinical applications, including pharmacokinetic and pharmacodynamic studies, therapeutic drug monitoring, and toxicological assessments. The provided experimental details and performance data can serve as a valuable resource for laboratories aiming to implement this analytical method.
References
Application Notes and Protocols for Pharmacokinetic Studies of Ropivacaine Using (+/-)-Ropivacaine-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and pain management.[1][2] It is the pure S-(-)-enantiomer, a characteristic that is associated with reduced cardiotoxic and neurotoxic effects compared to racemic mixtures like bupivacaine.[3] Understanding the pharmacokinetic profile of ropivacaine is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing the risk of systemic toxicity.[4][5] This document provides detailed application notes and protocols for conducting pharmacokinetic studies of ropivacaine, with a specific focus on the use of (+/-)-Ropivacaine-d7 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Ropivacaine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP1A2 mediating aromatic hydroxylation to 3'-hydroxy-ropivacaine and CYP3A4 responsible for N-dealkylation. The resulting metabolites and a small fraction of unchanged drug are excreted by the kidneys. Pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2) can vary depending on the dose, route of administration, and patient-specific factors.
The use of a stable isotope-labeled internal standard, such as (+/-)-Ropivacaine-d7, is the gold standard for quantitative bioanalysis using LC-MS/MS. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.
Experimental Protocols
Bioanalytical Method for Ropivacaine Quantification in Plasma using LC-MS/MS
This protocol outlines a validated method for the quantification of ropivacaine in human plasma using (+/-)-Ropivacaine-d7 as an internal standard.
a. Materials and Reagents:
-
Ropivacaine hydrochloride (Reference Standard)
-
(+/-)-Ropivacaine-d7 hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (from a certified vendor, stored at -80°C)
b. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and calibration standards on ice.
-
To 100 µL of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 200 µL of internal standard working solution (containing (+/-)-Ropivacaine-d7 in acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.5 min: Hold at 5% A
-
3.5-4.0 min: Return to 95% A
-
4.0-5.0 min: Column re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ropivacaine: Precursor ion (m/z) 275.2 → Product ion (m/z) 126.2
-
(+/-)-Ropivacaine-d7: Precursor ion (m/z) 282.2 → Product ion (m/z) 133.2
-
d. Method Validation:
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of ropivacaine to the internal standard against the nominal concentration of the calibration standards. The curve should demonstrate linearity over the expected concentration range in plasma.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of ropivacaine and the internal standard.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components of the plasma.
-
Stability: The stability of ropivacaine in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation
The following tables summarize pharmacokinetic parameters of ropivacaine from various studies. Note that the administration routes and doses differ, which significantly impacts the pharmacokinetic outcomes.
Table 1: Pharmacokinetic Parameters of Ropivacaine Following Various Routes of Administration
| Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Reference |
| Intravenous Infusion | 40 mg | - | - | 1.9 ± 0.3 | - | |
| Epidural | 150 mg | 0.5 - 1.0 | 0.5 - 1.0 | 4.2 ± 1.0 | - | |
| Brachial Plexus Block | 300 mg | 1.8 ± 0.5 | 1.0 - 2.0 | 6.1 ± 1.8 | - | |
| Ilioinguinal Block | 0.25 mL/kg (7.5 mg/mL) | 1.57 ± 0.82 | 0.75 (0.25-1.0) | - | - | |
| Interpectoral Nerve Block | 150 mg | 0.168 ± 0.028 | 1.3 ± 0.2 | 19.4 ± 2.8 | - |
Table 2: LC-MS/MS Method Validation Summary for Ropivacaine Quantification
| Validation Parameter | Acceptance Criteria | Typical Performance | Reference |
| Linearity (r²) | ≥ 0.99 | > 0.995 | |
| Accuracy | 85-115% (80-120% for LLOQ) | 93.6% - 113.7% | |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 6.2% - 14.7% | |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study of ropivacaine.
Caption: Workflow for a Ropivacaine Pharmacokinetic Study.
Metabolic Pathway of Ropivacaine
This diagram shows the primary metabolic pathways of ropivacaine in the liver.
Caption: Primary Metabolic Pathways of Ropivacaine.
References
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies [mdpi.com]
- 5. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioequivalence Studies of Ropivacaine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting bioequivalence studies of Ropivacaine. This document outlines the analytical methodologies, experimental protocols, and pharmacokinetic parameters essential for establishing the bioequivalence of a test formulation against a reference product.
Introduction to Ropivacaine Bioequivalence Studies
Ropivacaine is a long-acting amide local anesthetic agent widely used for surgical anesthesia and postoperative pain management.[1] Bioequivalence studies are critical in the development of generic formulations to ensure that they are therapeutically equivalent to the innovator product. These studies typically involve a comparative pharmacokinetic analysis of the test and reference formulations in healthy human subjects. The key pharmacokinetic parameters assessed are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for conducting bioequivalence studies to ensure the safety and efficacy of generic drugs.[2][3][4] While specific guidance for Ropivacaine is not available, general principles for bioequivalence studies with pharmacokinetic endpoints are applicable.[3]
Analytical Methodology for Ropivacaine Quantification
The accurate quantification of Ropivacaine in biological matrices, typically plasma, is the cornerstone of a successful bioequivalence study. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and, more commonly, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are the methods of choice due to their sensitivity, selectivity, and accuracy.
Sample Preparation
The goal of sample preparation is to extract Ropivacaine from the plasma matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation (PPT)
-
To 200 µL of plasma sample, add 100 µL of an internal standard solution (e.g., Ropivacaine-d7 or Bupivacaine).
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 3 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., diazepam-d5).
-
Add 2 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge the sample at 3000 rpm for 10 minutes at 4°C.
-
Transfer 1.5 mL of the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical LC-MS/MS and HPLC conditions for Ropivacaine analysis.
Table 1: Typical LC-MS/MS Parameters for Ropivacaine Analysis
| Parameter | Condition |
| Chromatographic Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | A time-programmed gradient from a high aqueous to a high organic phase |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Spectrometer | Triple Quadrupole |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ropivacaine) | m/z 275.1 → 126.1 |
| MRM Transition (IS - Ropivacaine-d7) | m/z 282.1 → 133.1 |
Table 2: Typical HPLC-UV Parameters for Ropivacaine Analysis
| Parameter | Condition |
| Chromatographic Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile, methanol, and phosphate buffer mixture |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Internal Standard | Bupivacaine or Pentycaine |
Bioanalytical Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., FDA) to ensure its reliability. Key validation parameters are summarized below.
Table 3: Bioanalytical Method Validation Parameters for Ropivacaine
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Covering expected plasma concentrations | 0.5 - 3000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 11% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 7% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 87% to 107% |
| Recovery (%) | Consistent, precise, and reproducible | > 79% |
| Matrix Effect | Consistent and reproducible | 89% to 98% |
| Lower Limit of Quantification (LLOQ) | Sufficiently low to capture the pharmacokinetic profile | 0.5 ng/mL |
Bioequivalence Study Protocol
A typical bioequivalence study for Ropivacaine is designed as a randomized, single-dose, two-period, two-sequence, crossover study in healthy adult subjects under fasting conditions.
Protocol 3: Bioequivalence Study Design
-
Subject Selection: Recruit a sufficient number of healthy adult male and non-pregnant, non-lactating female subjects.
-
Study Design: A randomized, two-treatment, two-period, two-sequence, single-dose, crossover design.
-
Treatment:
-
Test Product: A single dose of the generic Ropivacaine formulation.
-
Reference Product: A single dose of the innovator Ropivacaine formulation.
-
-
Washout Period: A washout period of at least 7-10 half-lives of Ropivacaine between the two treatment periods.
-
Blood Sampling: Collect serial blood samples at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Sample Handling: Process blood samples to obtain plasma, which is then stored frozen at -20°C or below until analysis.
-
Pharmacokinetic Analysis: Analyze plasma samples for Ropivacaine concentration using a validated bioanalytical method. Calculate the pharmacokinetic parameters Cmax, AUC₀₋t, and AUC₀₋∞.
-
Statistical Analysis: Perform statistical analysis on the log-transformed pharmacokinetic parameters. The 90% confidence interval for the ratio of the geometric means of the test and reference products for Cmax, AUC₀₋t, and AUC₀₋∞ should fall within the acceptance range of 80.00% to 125.00%.
Pharmacokinetic Parameters of Ropivacaine
The following table summarizes key pharmacokinetic parameters for Ropivacaine from various studies. These values can vary depending on the dose, route of administration, and patient population.
Table 4: Pharmacokinetic Parameters of Ropivacaine
| Parameter | Route of Administration | Value |
| Cmax (ng/mL) | Serratus Anterior Plane Block (3 mg/kg) | 1560 ± 351 |
| Tmax (hours) | Serratus Anterior Plane Block (3 mg/kg) | 0.5 - 1.0 |
| AUC (ng·h/mL) | Intravenous | Varies with dose |
| Half-life (t½) (hours) | Intravenous | 1.8 ± 0.7 |
| Half-life (t½) (hours) | Epidural | 4.2 ± 1.0 |
| Volume of Distribution (Vd) (L) | Intravenous | 41 ± 7 |
| Plasma Clearance (CL) (mL/min) | Intravenous | 387 ± 107 |
Visualizations
References
Application of (+/-)-Ropivacaine-d7 in Forensic Toxicology
Abstract: This document provides detailed application notes and protocols for the use of (+/-)-Ropivacaine-d7 as an internal standard in the forensic toxicological analysis of ropivacaine. It is intended for researchers, scientists, and drug development professionals. The protocols herein describe validated methods for the quantification of ropivacaine in biological matrices, primarily plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). This guide includes comprehensive experimental procedures, quantitative data from validation studies, and visual workflows to ensure accurate and reproducible results in a forensic setting.
Introduction
Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1] In forensic toxicology, the accurate quantification of ropivacaine in biological specimens is crucial for investigating potential overdose, medical malpractice, and determining the cause of death. Due to its chemical similarity to ropivacaine, the deuterated analog, (+/-)-Ropivacaine-d7, serves as an ideal internal standard (IS) for analytical methods.[2][3] Its use corrects for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantification.[4]
This document outlines detailed protocols for the analysis of ropivacaine using (+/-)-Ropivacaine-d7, with a focus on methods validated for forensic applications.
Analytical Methodologies
The primary analytical techniques for the quantification of ropivacaine in forensic toxicology are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). LC-MS/MS is often preferred for its high sensitivity, selectivity, and applicability to a wide range of biological matrices.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated high-sensitivity LC-MS/MS method is described for the quantification of both free and total ropivacaine in human plasma.
2.1.1. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for plasma samples.
-
Protocol:
-
Pipette 200 µL of plasma (sample, calibrator, or quality control) into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution ((+/-)-Ropivacaine-d7).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 3 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2.1.2. Chromatographic Conditions
-
Instrumentation: An Agilent 1290 Infinity II UHPLC system or equivalent.
-
Column: Gemini NX-18, 3.0 × 100 mm, 3 µm particles.
-
Mobile Phase:
-
A: 0.05% (v/v) formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: A gradient elution program should be optimized to ensure separation of ropivacaine from its metabolites and other endogenous compounds.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 15°C.
-
Injection Volume: 5 µL.
2.1.3. Mass Spectrometric Conditions
-
Instrumentation: A QTRAP 6500+ mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ropivacaine: m/z 275.1 → 84.0 (Quantifier), m/z 275.1 → 98.2 (Qualifier).
-
Ropivacaine-d7: m/z 282.1 → 85.1 (Quantifier), m/z 282.1 → 105.1 (Qualifier).
-
An alternative fragmentation for Ropivacaine-d7 is m/z 282.1 → 133.1.
-
-
Source Parameters:
-
Curtain Gas: 35 psi.
-
Ion Spray Voltage: 3500 V.
-
Source Temperature: 550°C.
-
Ion Source Gas 1 and 2: 60 psi.
-
Collision Gas (CAD): Set to 9.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
A GC-MS/MS method has been developed for the simultaneous detection and quantification of ropivacaine and its primary metabolite, 3-hydroxyropivacaine, in various biological samples.
2.2.1. Sample Preparation: QuEChERS-based Extraction
This method is applicable to both fluid and homogenized solid tissue samples.
-
Protocol:
-
To the fluid sample or homogenized tissue, add acetonitrile.
-
Add the internal standard solution ((+/-)-Ropivacaine-d7).
-
Centrifuge the mixture at 12,000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer to a tube containing magnesium sulfate and C18 silica for cleanup.
-
Centrifuge, and evaporate the resulting supernatant to dryness under a nitrogen stream.
-
Reconstitute the residue in methanol for GC-MS/MS injection.
-
Method Validation Data
The following tables summarize the quantitative data from validated analytical methods for ropivacaine using (+/-)-Ropivacaine-d7 as the internal standard.
Table 1: LC-MS/MS Method Validation in Human Plasma
| Parameter | Result | Reference |
|---|---|---|
| Calibration Range | 0.5 - 3000 ng/mL | |
| Precision (%RSD) | 6.2% - 14.7% | |
| Accuracy | 93.6% - 113.7% |
| IS-Normalized Matrix Factor CV | < 15% | |
Table 2: LC-MS/MS Method Validation in Dog Plasma
| Parameter | Result | Reference |
|---|---|---|
| Calibration Range | 0.05 - 1000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL (free), 0.30 ng/mL (protein-bound) | |
| Precision (%RSD) | 0.40% - 5.30% |
| Accuracy | 85.50% - 113.30% | |
Table 3: GC-MS/MS Method Validation in Biological Samples
| Parameter | Result | Reference |
|---|---|---|
| Limit of Detection (LOD) | 15 ng/mL | |
| Recovery | 97.6% - 103% | |
| Inter-day Precision (%RSD) | ≤ 6.25% |
| Intra-day Precision (%RSD) | ≤ 3.20% | |
Application in Post-Mortem Forensic Toxicology
In post-mortem cases, the site of blood sampling is critical for the accurate interpretation of ropivacaine concentrations. Studies have shown that in cases involving local administration of ropivacaine, such as for nerve blocks during surgery, the concentration of the drug can be significantly higher at the site of injection.
A study on post-mortem concentrations of ropivacaine after hip fracture surgery found that the concentration in femoral blood on the operated side was a median of 24 times higher than on the contralateral side. Therefore, it is strongly recommended to collect femoral blood from the side opposite to any surgical intervention to avoid misleadingly high concentrations.
Visual Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this document.
Caption: LC-MS/MS Sample Preparation and Analysis Workflow.
Caption: Decision Logic for Post-Mortem Blood Sampling.
References
- 1. d-nb.info [d-nb.info]
- 2. Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting matrix effects in Ropivacaine LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Ropivacaine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Ropivacaine analysis?
A1: In LC-MS analysis, matrix effects are the alteration of ionization efficiency for the target analyte, Ropivacaine, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which adversely affects the accuracy, precision, and sensitivity of quantitative results.[1][2] Endogenous substances like salts, proteins, and phospholipids in biological samples are common causes of matrix effects in Ropivacaine analysis.[1][3]
Q2: How can I qualitatively and quantitatively assess matrix effects in my Ropivacaine analysis?
A2: A common method for quantitative assessment is the post-extraction spike method. This involves comparing the response of Ropivacaine in a blank matrix sample that has been spiked with the analyte after extraction to the response of Ropivacaine in a neat solvent. The matrix effect (ME) can be calculated as a percentage. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement. For qualitative assessment, the post-column infusion technique can be employed to identify regions in the chromatogram where ion suppression or enhancement occurs.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for Ropivacaine?
A3: The choice of sample preparation is critical for reducing matrix effects. The most common techniques for Ropivacaine analysis are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). While PPT is a simpler and faster method, LLE and SPE generally provide a cleaner extract, thereby reducing the impact of matrix components. For instance, LLE with a solvent like ethyl acetate has been shown to be effective for Ropivacaine extraction from cerebrospinal fluid.
Q4: Should I use an internal standard for Ropivacaine analysis, and if so, which one?
A4: Yes, using an internal standard (IS) is highly recommended to compensate for matrix effects and other variations during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Ropivacaine-d7. A SIL-IS has nearly identical chemical and physical properties to Ropivacaine and will be similarly affected by matrix components, thus providing more accurate and precise quantification. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used, although this is less ideal.
Troubleshooting Guide
Issue 1: I am observing a weak or inconsistent signal for Ropivacaine.
This could be due to significant ion suppression from matrix components.
-
Recommended Actions:
-
Review your sample preparation method: If you are using protein precipitation, consider switching to a more rigorous cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more of the interfering matrix components.
-
Optimize your chromatography: Adjusting the chromatographic conditions, such as the mobile phase composition or gradient, can help separate Ropivacaine from co-eluting matrix components.
-
Dilute the sample: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of matrix components and thereby lessen their effect.
-
Check for phospholipid interference: Phospholipids are a major cause of ion suppression in plasma and serum samples. Consider using a sample preparation method specifically designed to remove phospholipids.
-
Issue 2: My results show poor reproducibility and accuracy.
Variable matrix effects between samples can lead to inconsistent results.
-
Recommended Actions:
-
Incorporate a stable isotope-labeled internal standard: The use of Ropivacaine-d7 as an internal standard is the most effective way to correct for variability in matrix effects.
-
Evaluate your sample preparation consistency: Ensure that your sample preparation protocol is followed precisely for all samples to minimize variations in matrix effects.
-
Assess matrix effects across different lots of blank matrix: The composition of the biological matrix can vary between sources. It is good practice to evaluate the matrix effect using at least six different lots of the blank matrix.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Ropivacaine from Cerebrospinal Fluid
This protocol is adapted from a study on the determination of Ropivacaine and its metabolite in cerebrospinal fluid.
-
Sample Preparation:
-
Pipette 100 µL of cerebrospinal fluid into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of ethyl acetate.
-
-
Extraction:
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT) of Ropivacaine from Plasma
This is a general protein precipitation protocol often used for its simplicity.
-
Sample Preparation:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 100 µL of internal standard solution.
-
-
Precipitation:
-
Add 500 µL of acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge for 3 minutes at 10,000 rpm.
-
-
Analysis:
-
Transfer the supernatant to a clean tube or vial.
-
Inject an aliquot directly into the LC-MS/MS system.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Ropivacaine Analysis
| Sample Preparation Method | Matrix | Analyte(s) | Matrix Effect (%) | Average Extraction Efficiency (%) | Reference |
| Liquid-Liquid Extraction | Cerebrospinal Fluid | Ropivacaine, 3-hydroxy Ropivacaine | 89 - 98 | > 79 | |
| Protein Precipitation | Plasma | Ropivacaine, 3-OH-Ropivacaine | Not explicitly quantified but method validated | Not explicitly quantified but method validated |
Visualizations
Caption: Troubleshooting workflow for matrix effects in Ropivacaine LC-MS analysis.
References
reducing ion suppression in Ropivacaine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ion suppression during the quantification of Ropivacaine using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
Problem: I am observing a significantly lower signal for Ropivacaine in my plasma samples compared to the standard solution.
Possible Cause: This is a classic symptom of ion suppression, where components in the sample matrix interfere with the ionization of Ropivacaine in the mass spectrometer's ion source, leading to a reduced signal.[1][2][3]
Solutions:
-
Assess the Matrix Effect: Quantify the extent of ion suppression to confirm it is the root cause.
-
Optimize Sample Preparation: Implement a more rigorous sample clean-up method to remove interfering matrix components.[2][4]
-
Improve Chromatographic Separation: Modify your LC method to separate Ropivacaine from the co-eluting interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression.
-
Dilute the Sample: A simple, immediate strategy is to dilute the sample, which can reduce the concentration of interfering components.
Problem: My results for quality control (QC) samples are inconsistent and irreproducible.
Possible Cause: Variability in the composition of the biological matrix between different samples can lead to varying degrees of ion suppression, resulting in poor reproducibility.
Solutions:
-
Robust Sample Preparation: Employ a consistent and thorough sample preparation technique, such as Solid-Phase Extraction (SPE), to minimize sample-to-sample matrix variability.
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to account for consistent matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS like Ropivacaine-d7 is crucial for correcting inconsistencies in ion suppression across different samples.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in Ropivacaine quantification?
A1: Ion suppression is a phenomenon in LC-MS where co-eluting molecules from the sample matrix reduce the ionization efficiency of the target analyte, in this case, Ropivacaine. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method, potentially leading to underestimation of the Ropivacaine concentration.
Q2: What are the common causes of ion suppression in bioanalytical methods?
A2: Common causes of ion suppression include:
-
Endogenous matrix components: These are substances naturally present in the biological sample, such as phospholipids, proteins, salts, and various metabolites.
-
Exogenous substances: These can be introduced during sample collection or preparation, and include anticoagulants, dosing vehicles, and contaminants leached from plasticware.
-
Mobile phase additives: Non-volatile salts and certain ion-pairing agents can accumulate in the ion source and interfere with ionization.
Q3: How can I determine if ion suppression is affecting my Ropivacaine analysis?
A3: You can perform a post-column infusion experiment. This involves infusing a constant flow of a Ropivacaine standard solution into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A dip in the baseline signal at the retention time of Ropivacaine indicates the presence of co-eluting components that are causing ion suppression.
Q4: What is the best sample preparation technique to reduce ion suppression for Ropivacaine in plasma?
A4: While protein precipitation is a simple and common technique, it may not be sufficient to remove all interfering substances, particularly phospholipids. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing a wider range of matrix components and are recommended for minimizing ion suppression in Ropivacaine analysis. Molecularly imprinted solid phase extraction has also been shown to be highly selective for Ropivacaine.
Q5: Can I just dilute my sample to get rid of ion suppression?
A5: Diluting the sample can be a quick and effective way to reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this approach also dilutes your analyte of interest, Ropivacaine. This strategy is only viable if the Ropivacaine concentration in your samples is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.
Q6: How does a stable isotope-labeled internal standard (SIL-IS) help with ion suppression?
A6: A SIL-IS, such as Ropivacaine-d7, is considered the gold standard for mitigating ion suppression. Because it is chemically and physically almost identical to Ropivacaine, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.
Q7: Can changing my LC method help reduce ion suppression?
A7: Yes, optimizing your chromatographic conditions is a powerful strategy. By improving the separation of Ropivacaine from matrix interferences, you can ensure that they do not co-elute and compete for ionization. Techniques like Ultra-High-Performance Liquid Chromatography (UPLC) can provide significantly better resolution and reduce the potential for ion suppression. Modifying the mobile phase composition, such as the organic solvent, pH, or additives, can also alter the retention of interfering compounds.
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Ropivacaine Recovery and Matrix Effect.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | >90 | 85 - 115 | |
| Liquid-Liquid Extraction (Ethyl Acetate) | >79 | 89 - 98 | |
| Solid-Phase Extraction (Molecularly Imprinted Polymer) | Not Reported | Absence of ion suppression confirmed |
Note: Matrix effect is calculated as (Peak area in matrix / Peak area in neat solution) x 100%. A value close to 100% indicates minimal ion suppression or enhancement.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Ropivacaine standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank extracted biological matrix (e.g., plasma)
Procedure:
-
Equilibrate the LC system with the analytical mobile phase.
-
Connect the LC column outlet to one port of the tee-union.
-
Connect the syringe pump, infusing the Ropivacaine standard solution at a low, constant flow rate (e.g., 10 µL/min), to the second port of the tee-union.
-
Connect the third port of the tee-union to the mass spectrometer's ion source.
-
Begin infusing the Ropivacaine solution and acquire data in Multiple Reaction Monitoring (MRM) mode for the Ropivacaine transition. A stable, elevated baseline signal should be observed.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the baseline of the Ropivacaine signal. Any significant drop in the signal intensity indicates a region of ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Ropivacaine from Plasma
Objective: To clean up plasma samples to remove proteins and other interfering components prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
SPE vacuum manifold
-
Plasma sample
-
Internal standard solution (e.g., Ropivacaine-d7)
-
Pre-treatment solution (e.g., 2% phosphoric acid)
-
Wash solution (e.g., methanol)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 200 µL of the pre-treatment solution. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove polar interferences and phospholipids.
-
Elution: Elute Ropivacaine and the internal standard with 1 mL of the elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Mechanism of Ion Suppression in an Electrospray Ionization (ESI) source.
Caption: Troubleshooting workflow for addressing ion suppression in Ropivacaine analysis.
References
Technical Support Center: Bioanalysis of Ropivacaine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the bioanalysis of Ropivacaine.
Troubleshooting Guides & FAQs
This section is designed to help researchers, scientists, and drug development professionals identify and resolve specific issues during experimental procedures.
FAQ 1: My chromatogram shows unexpected peaks co-eluting with Ropivacaine or its metabolites. What could be the cause?
Unexpected peaks can arise from several sources of interference. The most common include:
-
Metabolites: Ropivacaine is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2 and CYP3A4), into several metabolites, including 3-hydroxy-ropivacaine (the main active metabolite), 4-OH-ropivacaine, 2-OH-methyl-ropivacaine, and 2',6'-pipecoloxylidide (PPX).[1] These metabolites, particularly 3-hydroxy-ropivacaine, can have similar chromatographic behavior to the parent drug and may cause interference if the analytical method lacks sufficient selectivity.
-
Co-administered Drugs: Drugs that are metabolized by the same CYP enzymes can competitively inhibit the metabolism of Ropivacaine, leading to altered plasma levels and potential analytical interference.[2] Caution should be exercised when co-administering strong inhibitors of CYP1A2 (e.g., fluvoxamine) and CYP3A4 (e.g., ketoconazole).[2] Additionally, some drugs may have similar mass-to-charge ratios (m/z) to Ropivacaine or its metabolites. For example, the antibiotic trimethoprim has the same molecular weight as 3-hydroxy-ropivacaine and can cause interference in less selective methods like LC-UV or LC-MS.[3]
-
Endogenous Compounds: The biological matrix itself (e.g., plasma, urine) contains numerous endogenous compounds that can potentially interfere with the analysis.[4] These interferences are often referred to as matrix effects.
-
Contamination: Contamination from lab equipment, solvents, or sample handling procedures can introduce extraneous peaks.
Troubleshooting Steps:
-
Review the patient's medication record: Check for any co-administered drugs known to interact with Ropivacaine or its metabolic pathways.
-
Optimize chromatographic separation: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between Ropivacaine, its metabolites, and any suspected interfering peaks.
-
Employ a more selective detection method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly selective and can differentiate between compounds with the same molecular weight by monitoring specific precursor-to-product ion transitions.
-
Improve sample preparation: Utilize more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove potential interferences from the biological matrix.
FAQ 2: I am observing ion suppression or enhancement in my LC-MS/MS analysis of Ropivacaine. How can I mitigate this?
Ion suppression or enhancement, collectively known as matrix effects, can significantly impact the accuracy and precision of your results.
Causes:
-
Co-eluting endogenous compounds from the biological matrix can compete with the analyte of interest for ionization in the mass spectrometer's source, leading to a suppressed or enhanced signal.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Ensure that Ropivacaine and its internal standard elute in a region of the chromatogram with minimal interference from matrix components.
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While a simple and common technique, it may not be sufficient to remove all interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of sample clean-up by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides excellent sample clean-up by selectively retaining the analyte on a solid sorbent while washing away interferences.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Ropivacaine-d7) is the preferred choice for LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
-
Matrix Factor Evaluation: During method validation, assess the matrix factor to quantify the extent of ion suppression or enhancement.
FAQ 3: My results show high variability between replicate injections. What are the potential reasons?
High variability can stem from issues in sample preparation, instrument performance, or the analytical method itself.
Troubleshooting Steps:
-
Evaluate Sample Preparation Consistency: Ensure that all steps of the sample preparation process, from pipetting to extraction and reconstitution, are performed consistently and accurately for all samples.
-
Check Instrument Performance:
-
Verify the stability of the LC pump flow rate and the autosampler injection volume.
-
Ensure the mass spectrometer is properly tuned and calibrated.
-
-
Assess Analyte Stability: Investigate the stability of Ropivacaine and its metabolites in the biological matrix under the storage and handling conditions used.
-
Review Internal Standard Performance: Ensure the internal standard is added consistently to all samples and its response is stable across the analytical run.
Quantitative Data Summary
The following tables summarize key parameters from various bioanalytical methods for Ropivacaine.
Table 1: Common Interferences in Ropivacaine Bioanalysis
| Interfering Substance | Method of Interference | Recommended Resolution |
| 3-hydroxy-ropivacaine | Co-elution with parent drug or other metabolites. | Optimize chromatographic separation; use LC-MS/MS for specific detection. |
| Pipecoloxylidide (PPX) | Potential for co-elution. | High-resolution chromatography and selective mass spectrometric detection. |
| Trimethoprim | Same molecular weight as 3-hydroxy-ropivacaine. | LC-MS/MS is essential to differentiate based on unique product ions. |
| CYP1A2 Inhibitors (e.g., Fluvoxamine) | Competitive inhibition of metabolism, altering Ropivacaine levels. | Acknowledge potential for drug-drug interaction; selective bioanalytical method is crucial. |
| CYP3A4 Inhibitors (e.g., Ketoconazole) | Inhibition of Ropivacaine metabolism. | Consider potential for altered pharmacokinetics during data interpretation. |
| Endogenous Matrix Components | Ion suppression or enhancement in MS detection. | Efficient sample preparation (SPE, LLE); use of a stable isotope-labeled internal standard. |
Table 2: Comparison of Analytical Method Parameters
| Parameter | LC-UV | LC-MS | LC-MS/MS |
| Selectivity | Lower, prone to interference from compounds with similar retention times and UV absorbance. | Moderate, can distinguish by mass-to-charge ratio. | High, distinguishes by precursor and product ion masses, minimizing interferences. |
| Sensitivity (LOQ) | ~0.1 µM in plasma | Lower ng/mL range | Sub-ng/mL to low ng/mL range (e.g., 0.2 - 2 ng/mL) |
| Common Sample Prep | Solid-Phase Extraction | Protein Precipitation, Liquid-Liquid Extraction | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction |
| Primary Application | Earlier studies, may be suitable for high concentration samples with extensive cleanup. | Quantification where high selectivity is not paramount. | Gold standard for pharmacokinetic studies and therapeutic drug monitoring due to high selectivity and sensitivity. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid method for sample clean-up, suitable for LC-MS/MS analysis.
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 100 µL of internal standard solution (e.g., Ropivacaine-d7 in acetonitrile).
-
Add 500 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 3 minutes.
-
Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction
This protocol provides a cleaner sample extract compared to protein precipitation.
-
To 100 µL of cerebrospinal fluid sample, add 10 µL of internal standard solution.
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3,000 rpm for 10 minutes at 4°C.
-
Transfer 1.5 mL of the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a stream of air.
-
Reconstitute the residue in 100 µL of methanol for analysis.
Visualizations
References
- 1. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
improving peak shape and resolution for Ropivacaine in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Ropivacaine. Our goal is to help you achieve excellent peak shape and resolution in your experiments.
Troubleshooting Guide: Improving Peak Shape and Resolution
This guide addresses common issues encountered during the HPLC analysis of Ropivacaine, offering potential causes and systematic solutions.
Problem 1: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like Ropivacaine.
Possible Causes:
-
Secondary Interactions: Ropivacaine, a basic compound with a pKa of approximately 8.1, can interact with acidic silanol groups on the surface of silica-based columns (e.g., C18, C8). This is a primary cause of peak tailing.
-
Mobile Phase pH: A mobile phase pH close to the pKa of Ropivacaine can lead to the presence of both ionized and unionized forms of the analyte, resulting in peak distortion.
-
Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause tailing.
-
Column Degradation: Over time, the stationary phase can degrade, exposing more silanol groups.
Solutions:
| Solution | Detailed Protocol |
| Adjust Mobile Phase pH | For basic compounds like Ropivacaine, lowering the mobile phase pH to 2.5-3.5 will ensure the analyte is fully protonated and minimize interactions with silanol groups.[1] Conversely, a higher pH (around 7-8) can also be effective if using a suitable column. |
| Increase Buffer Concentration | Use a buffer concentration in the range of 25-50 mM to ensure consistent pH throughout the analysis. Phosphate buffers are commonly used. |
| Use a Silanol Suppressor | Adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase can mask the active silanol sites and improve peak shape. |
| Select an Appropriate Column | Consider using a column with end-capping to reduce the number of free silanol groups. Alternatively, columns with a different stationary phase, such as a C8 column, may exhibit less retention and potentially less tailing for Ropivacaine compared to a C18 column.[2][3][4][5] |
| Column Washing | If column contamination is suspected, flush the column with a strong solvent or follow the manufacturer's recommended cleaning procedure. |
Problem 2: Peak Fronting
Peak fronting, where the front half of the peak is broader, is less common than tailing but can still occur.
Possible Causes:
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a distorted peak.
-
Column Collapse: A physical collapse of the column bed can lead to poor peak shape, including fronting.
Solutions:
| Solution | Detailed Protocol |
| Reduce Sample Concentration/Volume | Decrease the concentration of the Ropivacaine standard or sample, or reduce the injection volume. |
| Use Mobile Phase as Sample Solvent | Whenever possible, dissolve the sample in the initial mobile phase to ensure compatibility. |
| Check Column Condition | If column collapse is suspected, replace the column. |
Problem 3: Poor Resolution
Poor resolution between Ropivacaine and its impurities or other components in the sample can compromise the accuracy of quantification.
Possible Causes:
-
Inadequate Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and buffer composition may not be optimal for separating closely eluting peaks.
-
Incorrect pH: The mobile phase pH can significantly affect the selectivity between Ropivacaine and its impurities.
-
Suboptimal Flow Rate: The flow rate may be too high, not allowing for sufficient interaction with the stationary phase.
-
Inappropriate Column: The chosen column may not have the right selectivity for the separation.
Solutions:
| Solution | Detailed Protocol |
| Optimize Mobile Phase Composition | Vary the ratio of the organic modifier to the aqueous buffer. Acetonitrile often provides sharper peaks than methanol. |
| Fine-tune Mobile Phase pH | Small adjustments in pH can significantly impact the resolution between Ropivacaine and its related substances. A systematic pH scouting study can help identify the optimal pH. |
| Adjust Flow Rate | Lowering the flow rate can sometimes improve resolution, although it will increase the run time. |
| Change Column Selectivity | If resolution is still poor, consider a column with a different stationary phase (e.g., switching from C18 to C8 or a phenyl column) to alter the selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the pKa of Ropivacaine and why is it important for HPLC method development?
A1: The pKa of Ropivacaine is approximately 8.1. This is a critical parameter in HPLC method development because it determines the ionization state of the molecule at a given pH. For a basic compound like Ropivacaine, a mobile phase pH below its pKa will result in the compound being predominantly in its protonated (ionized) form. Controlling the ionization state is crucial for achieving consistent retention times and good peak shapes.
Q2: What are the common impurities of Ropivacaine that I need to resolve?
A2: Common process-related impurities and degradation products of Ropivacaine include 2,6-dimethylaniline (Ropivacaine Related Compound A) and the R-enantiomer of Ropivacaine (Ropivacaine Related Compound B). It is essential to develop a stability-indicating HPLC method that can separate these and other potential degradants from the main Ropivacaine peak.
Q3: Which HPLC column is better for Ropivacaine analysis, C18 or C8?
A3: Both C18 and C8 columns can be used for Ropivacaine analysis. C18 columns are more hydrophobic and will generally provide more retention. C8 columns are less hydrophobic and may result in shorter retention times and potentially less peak tailing for basic compounds like Ropivacaine due to reduced secondary interactions with the stationary phase. The choice between C8 and C18 depends on the specific requirements of the method, such as the need for retention and the presence of co-eluting impurities.
Q4: How can I improve the resolution between Ropivacaine and its enantiomer (R-Ropivacaine)?
A4: To separate enantiomers, a chiral stationary phase (CSP) is required. Standard C18 or C8 columns will not resolve enantiomers. Chiral HPLC methods often use columns with chiral selectors like amylose or cellulose derivatives.
Q5: What are typical starting conditions for developing an HPLC method for Ropivacaine?
A5: A good starting point for Ropivacaine analysis would be:
-
Column: C18 or C8, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM)
-
pH: Start with an acidic pH, for example, 3.0, adjusted with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or 240 nm.
From these initial conditions, you can optimize the mobile phase composition, pH, and other parameters to achieve the desired peak shape and resolution.
Experimental Protocols
Protocol 1: General Isocratic HPLC Method for Ropivacaine Assay
This protocol is a general starting point for the quantitative analysis of Ropivacaine.
1. Materials and Reagents:
-
Ropivacaine Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate (or sodium phosphate)
-
Phosphoric acid (or sodium hydroxide for pH adjustment)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Prepare a 25 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Mix the buffer with acetonitrile in a ratio of 60:40 (v/v). Filter and degas the mobile phase.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
3. Standard Preparation:
-
Accurately weigh and dissolve an appropriate amount of Ropivacaine Hydrochloride reference standard in the mobile phase to obtain a stock solution of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
4. Sample Preparation:
-
Dilute the Ropivacaine sample with the mobile phase to an expected concentration of 100 µg/mL.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
The Ropivacaine peak should have a tailing factor of less than 1.5.
Data Presentation
Table 1: Comparison of HPLC Methods for Ropivacaine Analysis
| Parameter | Method 1 (USP Assay) | Method 2 | Method 3 |
| Column | L1 packing (C18), 3.9 x 15 cm, 5 or 10 µm | ODS C18, 4.6 x 250 mm, 5 µm | C18 column |
| Mobile Phase | Acetonitrile and pH 8.0 Buffer (60:40) | Acetonitrile:Methanol:Water (40:30:30) with 0.1% TEA | Acetonitrile and Phosphate solution (20:80) |
| Flow Rate | 1.2 mL/min | 1.5 mL/min | Not specified |
| Detection | UV at 240 nm | UV at 270 nm | UV at 210 nm |
| Temperature | Ambient | Ambient | Ambient |
Visualizations
Caption: Troubleshooting workflow for HPLC peak shape and resolution issues.
Caption: Logical workflow for Ropivacaine HPLC method development.
References
Technical Support Center: Stability of (+/-)-Ropivacaine-d7 in Processed Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (+/-)-Ropivacaine-d7 in processed biological samples. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is assessing the stability of (+/-)-Ropivacaine-d7 crucial in processed biological samples?
A1: As a deuterated internal standard, the stability of (+/-)-Ropivacaine-d7 is paramount for accurate quantification of ropivacaine in biological matrices.[1] Any degradation or alteration of the internal standard during sample processing, storage, or analysis can lead to inaccurate calculations of the analyte concentration, thereby compromising the validity of the study results.[1] Stability assessments are a critical component of bioanalytical method validation.[2]
Q2: What are the standard stability tests conducted for (+/-)-Ropivacaine-d7 in processed samples?
A2: Typical stability evaluations for deuterated internal standards like (+/-)-Ropivacaine-d7 in processed biological samples include:
-
Freeze-Thaw Stability: This test evaluates the stability of the analyte after multiple cycles of freezing and thawing, which samples may undergo during their lifecycle.[3]
-
Bench-Top (Short-Term) Stability: This assesses the stability of the analyte in the processed matrix at room temperature for a period equivalent to the sample preparation and handling time.[3]
-
Long-Term Stability: This determines the stability of the analyte in the matrix at intended storage temperatures (e.g., -20°C or -80°C) over the expected duration of sample storage.
-
Autosampler (Post-Preparative) Stability: This ensures the analyte remains stable in the processed sample while residing in the autosampler of the analytical instrument prior to injection.
Q3: What are the acceptable limits for stability assessments?
A3: For stability to be considered acceptable, the mean concentration of the quality control (QC) samples at each level should generally be within ±15% of the nominal concentration.
Experimental Protocols and Stability Data
The following sections detail common experimental procedures and summarize stability data from various studies.
Sample Preparation: Protein Precipitation
A widely used method for extracting ropivacaine and its deuterated internal standard from plasma is protein precipitation.
Protocol:
-
To 50 μL of plasma sample, add 160 μL of acetonitrile containing the internal standard, (+/-)-Ropivacaine-d7 (e.g., at 15 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 40 μL of the supernatant to a clean sample tube.
-
Add 160 μL of ultrapure water to the supernatant and vortex for testing.
Stability of Ropivacaine in Processed Samples
While specific stability data for (+/-)-Ropivacaine-d7 is often part of the validation of the overall analytical method for ropivacaine, the stability of ropivacaine itself in processed samples provides a strong indication of the expected stability of its deuterated analog under similar conditions.
Table 1: Summary of Stability Data for Ropivacaine in Processed Biological Samples
| Stability Test | Matrix | Storage Condition | Duration | Stability Outcome | Reference |
| Autosampler Stability | Dog Plasma | 10°C | Not Specified | Within ±15% of nominal concentration | |
| Bench-Top Stability | Dog Plasma | Room Temperature | 5 hours | Within ±15% of nominal concentration | |
| Freeze-Thaw Stability | Dog Plasma | -20°C | 3 cycles | Within ±15% of nominal concentration | |
| Long-Term Stability | Dog Plasma | -20°C and -80°C | 10 days | Within ±15% of nominal concentration |
Troubleshooting Guide
Issue: Inconsistent or decreasing signal of (+/-)-Ropivacaine-d7 during a sequence.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Degradation in Autosampler | Verify the autosampler temperature is maintained at the validated condition (e.g., 10°C). Re-evaluate autosampler stability for a longer duration if sequences are long. |
| Adsorption to Vials/Plates | Use low-binding autosampler vials or plates. Ensure the sample solvent is compatible with the container material. |
| pH Changes in Processed Sample | Measure the pH of the final extract. If necessary, adjust the pH with a suitable buffer to improve stability. |
| Evaporation of Solvent | Ensure vials are properly capped or sealed. Use a cooled autosampler to minimize evaporation. |
Visualizations
Experimental Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the analysis of biological samples containing (+/-)-Ropivacaine-d7.
Caption: Workflow for Bioanalytical Sample Processing and Analysis.
Troubleshooting Logic for Internal Standard Instability
This diagram provides a logical approach to troubleshooting issues related to the stability of (+/-)-Ropivacaine-d7.
Caption: Troubleshooting Decision Tree for Internal Standard Signal Variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ropivacaine LC-MS/MS Analysis
This guide provides troubleshooting strategies and answers to frequently asked questions regarding carryover issues in the LC-MS/MS analysis of Ropivacaine.
Troubleshooting Guide: Addressing Carryover
Carryover, the appearance of an analyte signal in a blank injection following a high-concentration sample, can compromise the accuracy of quantitative data.[1][2] This guide provides a systematic approach to identify and mitigate Ropivacaine carryover.
Q1: How can I confirm that the unexpected peak in my blank is actually carryover?
A1: To distinguish between true analyte carryover and general system contamination, a specific injection sequence is required.[3] Contamination may result in a consistent baseline signal in all blanks, whereas carryover will show a decreasing signal in subsequent blank injections after a high-concentration sample.[3]
Experimental Protocol 1: Carryover Confirmation and Assessment
-
Equilibrate the System: Begin by running your mobile phase through the system until a stable baseline is achieved.
-
Inject a Pre-Blank: Inject a blank sample (e.g., mobile phase or sample matrix) to establish the baseline noise and ensure the system is clean before the test. This injection should show negligible levels of the analyte.[3]
-
Inject High-Concentration Standard: Inject a high-concentration Ropivacaine standard, typically at the Upper Limit of Quantitation (ULOQ).
-
Inject Post-Blanks: Immediately following the ULOQ injection, inject a series of at least two to three blank samples.
-
Analyze the Results:
-
Carryover Confirmed: If a peak for Ropivacaine appears in the first post-blank and diminishes in subsequent blanks, carryover is confirmed.
-
Contamination Suspected: If all blanks (pre- and post-) show a similar, consistent peak for Ropivacaine, the issue is likely contamination of your solvents, mobile phase, or blank solution itself.
-
The carryover effect is typically evaluated by ensuring the peak area in the blank following the highest concentration standard is below 20% of the peak area of the Lower Limit of Quantitation (LLOQ).
Q2: How can I systematically identify the source of Ropivacaine carryover in my LC-MS/MS system?
A2: A systematic approach of isolating different components of the LC-MS/MS system is the most effective way to pinpoint the source of carryover. The most common sources are the autosampler, the analytical column, and the mass spectrometer's ion source.
Experimental Protocol 2: Systematic Source Identification
-
Initial Check: Perform the carryover assessment as described in Protocol 1 to confirm the issue.
-
Isolate the Column:
-
Remove the analytical column from the system.
-
Connect the injector directly to the detector using a zero-dead-volume union.
-
Repeat the ULOQ -> Blank injection sequence.
-
Analysis: If the carryover peak disappears or is significantly reduced, the column is a primary source. If the carryover persists, the problem lies upstream in the autosampler or connecting tubing.
-
-
Inspect the Autosampler: If the column is ruled out, the autosampler is the most likely culprit.
-
Common autosampler sources include the injection needle (inner and outer surfaces), sample loop, and valve rotor seals.
-
-
Check the MS Ion Source: If carryover is observed as a constant background signal rather than a distinct peak that diminishes, it may originate from contamination in the ion source (e.g., cone, transfer tube, capillary). A thorough cleaning of these components would be necessary.
Q3: What are the best strategies for eliminating Ropivacaine carryover once the source is identified?
A3: Ropivacaine is a basic compound, which can lead to strong interactions with active sites (e.g., free silanols) on silica-based columns and other system surfaces. Mitigation strategies focus on disrupting these interactions.
Strategy 1: Optimize the Autosampler Wash Protocol
The autosampler is the most common source of carryover. Optimizing the needle wash is critical.
Experimental Protocol 3: Autosampler Needle Wash Optimization
-
Select Appropriate Wash Solvents: The goal is to use a solvent that effectively solubilizes Ropivacaine and removes it from the needle surface. Since Ropivacaine is a basic compound, an acidic wash solution can be effective. A strong organic solvent is also necessary.
-
Step 1 (Acidic Wash): Use a solution like 0.1-1% Formic Acid in Water or a 50:50 mixture of Acetonitrile/Water with 0.1% Formic Acid. This helps to protonate the Ropivacaine, increasing its solubility in the aqueous phase.
-
Step 2 (Organic Wash): Use a strong organic solvent like 100% Acetonitrile or Isopropanol to remove any remaining non-polar residues.
-
-
Increase Wash Volume and Duration: If carryover persists, increase the volume of the wash solvent used and/or the duration of the needle wash cycle. Modern UPLC systems often allow for pre- and post-injection wash cycles, which can significantly reduce carryover.
-
Test Different Compositions: Systematically test different wash solvent compositions to find the most effective one for your specific application.
Strategy 2: Modify Mobile Phase and Column Washing
-
Mobile Phase Additives: Adding a competitive inhibitor to the mobile phase, such as a small amount of a similar basic compound, can help to block active sites on the column and reduce Ropivacaine adsorption.
-
Increase Column Equilibration Time: A longer column equilibration time after a gradient run can help wash away strongly retained molecules.
-
Stronger Eluents: If carryover is traced to the column, a more aggressive column wash may be needed at the end of each run or batch. This could involve flushing with a high percentage of a strong solvent like isopropanol or using a solvent with a different pH.
Strategy 3: System Maintenance and Sample Management
-
Component Replacement: Worn components, especially injector valve rotor seals, can be a source of carryover and should be replaced as part of routine preventive maintenance.
-
Sample Ordering: When possible, arrange your injection sequence from low to high concentrations. If a low-concentration sample must follow a high-concentration one, insert one or more blank injections between them.
Quantitative Data on Carryover Reduction
While specific quantitative data for Ropivacaine carryover is limited in published literature, studies on other compounds demonstrate the effectiveness of various wash strategies. The principles are directly applicable.
Table 1: Effect of Needle Washing Technique on Chlorhexidine Carryover (Data adapted from a study on chlorhexidine, demonstrating the impact of different wash methods)
| Wash Method | Carryover (%) |
| No Rinse | ~0.07% |
| Dip in Mobile Phase | <0.01% |
| Active Wash (Optimized) | Not Detected |
Table 2: Impact of Needle Wash Solvent on Granisetron Carryover (Data from a study on granisetron, a basic compound, showing the importance of wash solvent choice)
| Needle Wash Solvent (Aqueous:Organic) | Relative Carryover Reduction |
| Water:Acetonitrile (90:10) | Baseline |
| Water:Methanol (90:10) | Moderate Improvement |
| 100% Acetonitrile | Significant Improvement |
| 100% Methanol | Best Performance |
Frequently Asked Questions (FAQs)
Q4: What is LC-MS/MS carryover? A4: Carryover is the unwanted presence of analyte residues from a previous sample that appear in the analysis of a subsequent sample. It can lead to false positive signals or artificially inflate the measured concentration of an analyte in low-concentration samples, compromising data accuracy.
Q5: Why might Ropivacaine be particularly prone to carryover? A5: Ropivacaine is an amide-type local anesthetic with a pKa of 8.07. As a basic compound, it can exhibit strong ionic interactions with residual acidic silanol groups on silica-based stationary phases and other surfaces within the LC system. This adsorption or "stickiness" is a primary cause of the memory effects that result in carryover.
Q6: What are the most common sources of carryover in an LC-MS/MS system? A6: Carryover can originate from any surface the sample comes into contact with. The most common sources are systematically illustrated below.
Q7: Can I just subtract the carryover peak area from my subsequent samples? A7: This is not a recommended practice. Carryover is often not perfectly reproducible and can vary with the concentration of the preceding sample. The goal of a robust quantitative method is to eliminate carryover to a level where it does not impact the results (e.g., <20% of the LLOQ response), not to correct for it post-acquisition.
References
Technical Support Center: Drug-Drug Interactions Between Ropivacaine and Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential impact of various anticoagulants on the plasma levels of the local anesthetic, ropivacaine. The information is intended to assist researchers in designing experiments, troubleshooting unexpected results, and ensuring the safety and validity of their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which anticoagulants might affect ropivacaine plasma levels?
A1: The primary mechanism of interaction is through the modulation of Cytochrome P450 (CYP) enzymes in the liver. Ropivacaine is extensively metabolized by CYP1A2 and to a lesser extent by CYP3A4.[1] Anticoagulants that inhibit or induce these enzymes can alter the rate of ropivacaine metabolism, leading to changes in its plasma concentration.
Q2: Are there direct clinical studies on the interaction between all common anticoagulants and ropivacaine?
A2: Direct clinical studies investigating the pharmacokinetic interactions between ropivacaine and all common anticoagulants are limited. Much of the guidance is based on the known effects of these anticoagulants on the CYP enzymes that metabolize ropivacaine. Therefore, a mechanistic approach is often necessary to predict potential interactions.
Q3: How might heparin (unfractionated and low-molecular-weight) affect ropivacaine plasma levels?
A3: The primary anticoagulant effect of heparin and low-molecular-weight heparin (LMWH) is not mediated through the cytochrome P450 system.[2][3] Their mechanism involves binding to antithrombin III, which then inactivates thrombin and factor Xa.[2][3] There is limited evidence to suggest a direct and significant impact of heparin or LMWH on CYP1A2 or CYP3A4 activity. Therefore, clinically significant pharmacokinetic interactions with ropivacaine due to altered metabolism are considered less likely compared to anticoagulants that are known CYP enzyme modulators. However, physiological changes induced by heparin, such as alterations in plasma protein binding, could theoretically have a minor effect on the free fraction of ropivacaine.
Q4: What is the expected interaction between warfarin and ropivacaine?
A4: Warfarin is metabolized by several CYP enzymes, including CYP1A2 and CYP3A4 for the less potent R-enantiomer. There is some evidence that warfarin might have a modest inductive effect on CYP3A expression, while its effect on CYP1A2 is less clear and may be inhibitory in the presence of other compounds. Given that ropivacaine is a substrate for both enzymes, there is a potential for interaction. However, the clinical significance of this interaction on ropivacaine plasma levels has not been extensively studied. Researchers should be cautious and consider monitoring ropivacaine levels more frequently when co-administered with warfarin.
Q5: How do Direct Oral Anticoagulants (DOACs) interact with ropivacaine's metabolism?
A5: The interaction potential of DOACs with ropivacaine varies depending on the specific DOAC and its effect on CYP1A2 and CYP3A4.
-
Rivaroxaban: It is a substrate of CYP3A4 and has not been shown to inhibit or induce major CYP enzymes, including CYP1A2. Therefore, rivaroxaban is not expected to have a clinically significant impact on ropivacaine plasma levels through CYP-mediated metabolism.
-
Apixaban: Apixaban is a substrate of CYP3A4 with a minor contribution from CYP1A2. However, in vitro studies have shown that apixaban does not inhibit or induce CYP1A2 or CYP3A4 at clinically relevant concentrations. Thus, a significant pharmacokinetic interaction with ropivacaine is unlikely.
-
Edoxaban: Edoxaban is minimally metabolized by CYP3A4 and does not interact with the cytochrome P450 system to a clinically significant extent. Therefore, it is not expected to alter ropivacaine plasma levels.
-
Dabigatran: Dabigatran is not metabolized by the cytochrome P450 system. Consequently, it is not expected to have any impact on the metabolism of ropivacaine.
Troubleshooting Guide
| Observed Issue | Potential Cause (related to anticoagulant co-administration) | Troubleshooting Steps |
| Higher-than-expected ropivacaine plasma levels | Co-administration with a potent inhibitor of CYP1A2 or, to a lesser extent, CYP3A4. While most common anticoagulants are not strong inhibitors, individual patient factors or other co-medications could play a role. | 1. Review all co-administered medications for known CYP1A2 and CYP3A4 inhibitors. 2. If a potential inhibitor is identified, consider reducing the ropivacaine dose or increasing the dosing interval. 3. Monitor the subject for signs of local anesthetic systemic toxicity (LAST). 4. If possible, measure the plasma concentrations of both ropivacaine and the suspected interacting drug. |
| Lower-than-expected ropivacaine plasma levels | Co-administration with a potent inducer of CYP1A2 or CYP3A4. Some studies suggest warfarin may have a mild inductive effect on CYP3A. | 1. Review all co-administered medications for known CYP1A2 and CYP3A4 inducers. 2. If an inducer is identified, an increased ropivacaine dose may be required to achieve the desired therapeutic effect. 3. Monitor for lack of anesthetic efficacy. |
| High inter-subject variability in ropivacaine plasma levels | Genetic polymorphisms in CYP1A2 or CYP3A4 in the study population. The effect of an interacting anticoagulant may be more pronounced in individuals with genetically determined lower enzyme activity. | 1. Consider genotyping subjects for relevant CYP1A2 and CYP3A4 polymorphisms. 2. Stratify data analysis based on genotype to identify potential gene-drug interactions. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Ropivacaine
| Parameter | Value | Reference |
| Plasma Protein Binding | 94% (mainly to α1-acid glycoprotein) | |
| Volume of Distribution (Vd) | 41 ± 7 L (steady-state after IV infusion) | |
| Total Plasma Clearance | 387 ± 107 mL/min (after IV administration) | |
| Unbound Plasma Clearance | 7.2 ± 1.6 L/min (after IV administration) | |
| Terminal Half-life (t½) | 1.8 ± 0.7 hours (after IV administration) | |
| 4.2 ± 1 hour (after epidural administration) | ||
| Excretion | 86% in urine (1% as unchanged drug) after IV administration |
Table 2: Summary of Anticoagulant Effects on CYP1A2 and CYP3A4
| Anticoagulant | Effect on CYP1A2 | Effect on CYP3A4 | Reference |
| Heparin (Unfractionated & LMWH) | No significant direct effect reported. | No significant direct effect reported. | |
| Warfarin | Potential for weak inhibition. | Potential for weak induction. | |
| Rivaroxaban | No significant effect. | No significant effect (is a substrate). | |
| Apixaban | No significant inhibition or induction. | No significant inhibition or induction (is a substrate). | |
| Edoxaban | No significant effect. | Minimally metabolized by CYP3A4, no significant interaction. | |
| Dabigatran | Not metabolized by CYP enzymes. | Not metabolized by CYP enzymes. |
Experimental Protocols
Protocol: Quantification of Ropivacaine in Plasma using LC-MS/MS
This protocol provides a general framework for the determination of ropivacaine plasma concentrations. Specific parameters may need to be optimized based on the available instrumentation and reagents.
-
Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample in a microcentrifuge tube, add 100 µL of an internal standard solution (e.g., ropivacaine-d7).
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 3 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Conditions
-
Column: A C18 reverse-phase column is typically used (e.g., Gemini NX-C18, 3.0 x 100 mm, 3 µm particles).
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.05% formic acid in water) and an organic phase (e.g., acetonitrile) is common.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for ropivacaine and the internal standard need to be determined and optimized on the specific mass spectrometer.
-
Example Transitions: These will be instrument-dependent and should be optimized.
-
-
Calibration and Quantification
-
Prepare a series of calibration standards of known ropivacaine concentrations in blank plasma.
-
Process the calibration standards alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of ropivacaine to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of ropivacaine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Metabolic pathway of ropivacaine.
Caption: Experimental workflow for drug interaction studies.
References
Technical Support Center: Optimizing Ropivacaine Extraction Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of ropivacaine from complex biological matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of ropivacaine using various techniques.
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Incorrect pH: Ropivacaine is a weak base. If the pH of the aqueous phase is not sufficiently high, ropivacaine will be protonated and remain in the aqueous layer. | Adjust the pH of the sample to be at least 2 pH units above the pKa of ropivacaine (~8.1) to ensure it is in its neutral, more extractable form.[1] |
| Inappropriate Solvent: The organic solvent may not have the optimal polarity to efficiently extract ropivacaine. | For ropivacaine, which has a moderate log P, consider solvents like diethyl ether or ethyl acetate.[2][3] A mixture of solvents can also be tested to fine-tune polarity. | |
| Insufficient Mixing: Inadequate vortexing or shaking can lead to incomplete partitioning of ropivacaine into the organic phase. | Vortex the sample and organic solvent for at least 1-2 minutes to ensure thorough mixing and maximize surface area contact between the two phases. | |
| Emulsion Formation: High concentrations of lipids or proteins in the sample can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the analyte. | - Add salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion. - Centrifuge the sample at a higher speed and for a longer duration. - A gentle swirling or rocking motion during extraction instead of vigorous shaking can prevent emulsion formation. |
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Improper Cartridge Conditioning: Failure to properly condition the SPE sorbent can lead to inconsistent and poor retention of ropivacaine. | Always pre-condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solution that mimics the sample's mobile phase.[4][5] |
| Sample pH Not Optimized: Similar to LLE, the pH of the sample loaded onto the cartridge can affect ropivacaine's retention. | Adjust the sample pH to ensure ropivacaine is in the desired ionic state for retention on the specific SPE sorbent (e.g., neutral for reversed-phase, charged for ion-exchange). | |
| Inappropriate Sorbent: The chosen sorbent may not have the right chemistry to effectively retain ropivacaine. | For ropivacaine, a C18 or a mixed-mode cation exchange sorbent can be effective. | |
| Wash Solvent Too Strong: The wash step is critical for removing interferences, but a solvent that is too strong can prematurely elute ropivacaine. | Use a wash solvent that is strong enough to remove interferences but weak enough to leave ropivacaine bound to the sorbent. This may require testing different solvent compositions. | |
| Incomplete Elution: The elution solvent may not be strong enough to desorb ropivacaine completely from the sorbent. | Increase the strength of the elution solvent (e.g., by increasing the organic solvent percentage or adding a pH modifier) or increase the volume of the elution solvent. | |
| High Variability | Inconsistent Flow Rate: A variable flow rate during sample loading, washing, or elution can lead to inconsistent extraction efficiencies. | Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate. |
| Cartridge Drying Out: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised. | Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps. |
Protein Precipitation (PPT) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete Precipitation: The amount or type of precipitating agent may be insufficient to precipitate all proteins, leaving ropivacaine bound to soluble proteins. | - Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample is used (typically 3:1 or 4:1). - Vortex the mixture thoroughly for at least 1-2 minutes. - Allow the sample to sit at a low temperature (e.g., -20°C) for a period to enhance precipitation. |
| Co-precipitation of Ropivacaine: Ropivacaine may get trapped within the precipitated protein pellet. | After adding the precipitating solvent and vortexing, ensure a tight protein pellet is formed by adequate centrifugation. Carefully aspirate the supernatant without disturbing the pellet. | |
| Matrix Effects in LC-MS/MS Analysis | Presence of Phospholipids: Protein precipitation is less effective at removing phospholipids, which are a common source of matrix effects in LC-MS/MS. | - Consider a post-precipitation clean-up step, such as SPE or LLE. - Optimize the chromatographic method to separate ropivacaine from the phospholipid elution region. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low ropivacaine recovery in liquid-liquid extraction?
A1: The most frequent cause of low recovery in LLE is an incorrect pH of the aqueous sample. Ropivacaine is a basic compound with a pKa of approximately 8.1. To ensure it is in its neutral, non-ionized form, which is more soluble in organic solvents, the pH of the aqueous phase should be adjusted to 10 or higher.
Q2: How does protein binding of ropivacaine affect its extraction?
A2: Ropivacaine is highly protein-bound in plasma (around 94%), primarily to α1-acid glycoprotein. During extraction, the bond between ropivacaine and plasma proteins must be disrupted to allow for its transfer into the extraction solvent. Methods like protein precipitation are specifically designed to denature these proteins and release the bound drug. For LLE and SPE, adjusting the pH or using a solvent that disrupts this binding is crucial for achieving high recovery.
Q3: Can I use the same extraction method for ropivacaine from plasma and tissue homogenates?
A3: While the principles of extraction remain the same, methods often need to be adapted for different matrices. Tissue homogenates are typically more complex and may contain higher concentrations of lipids and other interfering substances. You may need to incorporate additional clean-up steps, such as a defatting step with a non-polar solvent before the main extraction, or use a more rigorous SPE procedure to obtain a clean extract.
Q4: What are "matrix effects" and how can I minimize them when analyzing ropivacaine extracts by LC-MS/MS?
A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix. This can lead to inaccurate quantification. To minimize matrix effects:
-
Improve Sample Clean-up: SPE is generally more effective at removing interfering matrix components than LLE or PPT.
-
Optimize Chromatography: Modify your HPLC/UHPLC method to achieve baseline separation of ropivacaine from any interfering peaks.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ropivacaine-d7) will co-elute with ropivacaine and experience similar matrix effects, thus providing more accurate quantification.
Q5: My ropivacaine extract is clean, but my recovery is still inconsistent. What should I check?
A5: Inconsistent recovery with a clean extract often points to variability in the manual steps of the extraction procedure. Pay close attention to:
-
Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using them correctly, especially when handling small volumes of solvents and samples.
-
Evaporation Step: If your protocol involves evaporating the organic solvent, be careful not to evaporate to complete dryness for an extended period, as this can lead to the loss of the analyte. A gentle stream of nitrogen is recommended.
-
Vortexing and Mixing: Ensure that the duration and intensity of vortexing are consistent across all samples.
Quantitative Data Summary
The following tables summarize reported extraction recovery data for ropivacaine from various studies. Direct comparison between methods is challenging as experimental conditions vary.
Table 1: Ropivacaine Extraction Recovery from Plasma/Serum
| Extraction Method | Matrix | Recovery (%) | Analytical Method | Reference |
| Solid-Phase Extraction (SPE) | Plasma | ~98% | HPLC-UV | |
| Solid-Phase Microextraction (SPME) | Plasma | 82% | GC-MS | |
| Protein Precipitation (PPT) | Serum | Not explicitly stated, but method was successfully used for pharmacokinetic analysis | LC-MS/MS | |
| Magnetic Solid-Phase Extraction (MSPE) | Plasma | 82.0–108% | HPLC |
Table 2: General Comparison of Extraction Techniques for Drug Analysis
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Generally lower and more variable | Can be high, but technique dependent | Generally high and consistent |
| Cleanliness of Extract | Low (high matrix effects) | Moderate | High (low matrix effects) |
| Speed/Throughput | High | Low to Moderate | Moderate to High (amenable to automation) |
| Solvent Consumption | Moderate | High | Low |
| Cost per Sample | Low | Low | High |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Ropivacaine from Cerebrospinal Fluid (CSF)
This protocol is adapted from a validated method for the analysis of ropivacaine in CSF.
-
Sample Preparation:
-
To a 5 mL centrifuge tube, add 100 µL of CSF sample.
-
Add 10 µL of an internal standard solution (e.g., diazepam-d5 at 0.5 µg/mL).
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex the mixture for 1.0 minute.
-
-
Phase Separation:
-
Centrifuge the tube at 3000 rpm for 10 minutes at 4°C.
-
-
Solvent Evaporation:
-
Transfer 1.5 mL of the supernatant (organic layer) to a new tube.
-
Dry the supernatant under a stream of air.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of methanol.
-
Transfer 80 µL of the reconstituted solution to an autosampler vial with an inner liner.
-
-
Analysis:
-
Inject 2 µL of the solution into the UPLC-MS/MS system for analysis.
-
Protocol 2: Solid-Phase Extraction of Ropivacaine from Plasma
This is a general protocol based on common SPE procedures for basic drugs like ropivacaine from plasma.
-
Cartridge: C18 SPE Cartridge
-
Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Take 500 µL of plasma and adjust the pH to >9.0 with a suitable base (e.g., 1M NaOH).
-
Load the pH-adjusted plasma onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the ropivacaine from the cartridge with 1 mL of methanol or an acidified organic solvent (e.g., methanol with 2% formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation of Ropivacaine from Plasma/Serum
This protocol is a common and rapid method for sample preparation.
-
Sample Preparation:
-
Pipette 200 µL of plasma or serum into a microcentrifuge tube.
-
Add 100 µL of an internal standard solution.
-
-
Precipitation:
-
Add 500 µL of cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for analysis.
-
-
Analysis:
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
-
Experimental Workflows
Caption: Workflow for Ropivacaine Liquid-Liquid Extraction.
Caption: Workflow for Ropivacaine Solid-Phase Extraction.
Caption: Workflow for Ropivacaine Protein Precipitation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
dealing with isobaric interferences for Ropivacaine metabolites
Welcome to the technical support center for the analysis of Ropivacaine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the bioanalysis of these compounds, with a special focus on dealing with isobaric interferences.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Ropivacaine I should be targeting in my analysis?
A1: Ropivacaine is extensively metabolized in the liver. The primary metabolites you should consider for quantitative analysis are:
-
3-hydroxy-ropivacaine (3-OH-ropivacaine) : Formed by aromatic hydroxylation, primarily by the CYP1A2 enzyme.[1][2]
-
4-hydroxy-ropivacaine (4-OH-ropivacaine) : Another product of aromatic hydroxylation.[1]
-
2',6'-Pipecoloxylidide (PPX) : Resulting from N-dealkylation, mainly by the CYP3A4 enzyme.[1]
Other minor metabolites that may be of interest include 3-hydroxy-PPX, 4-hydroxy-PPX, and 2-hydroxy-methyl-ropivacaine.[1]
Q2: What is an isobaric interference and why is it a concern for Ropivacaine metabolite analysis?
A2: Isobaric interference occurs when two or more different compounds have the same nominal mass-to-charge ratio (m/z). This can lead to inaccurate quantification in mass spectrometry-based assays if the interfering compound is not chromatographically separated from the analyte of interest. For Ropivacaine metabolites, this is a significant concern as isomeric metabolites and co-administered drugs can have the same mass, leading to falsely elevated results.
Q3: I am seeing a higher than expected signal for 3-OH-ropivacaine in some of my patient samples. Could this be an interference?
A3: Yes, this is a strong possibility. A known and clinically relevant isobaric interference for 3-OH-ropivacaine is the antibiotic Trimethoprim . Both 3-OH-ropivacaine and Trimethoprim have the same nominal mass. If a patient is being treated with Trimethoprim, it can co-elute with 3-OH-ropivacaine, leading to an overestimation of the metabolite concentration.
Q4: How can I differentiate between 3-OH-ropivacaine and its isomer, 4-OH-ropivacaine?
A4: 3-OH-ropivacaine and 4-OH-ropivacaine are structural isomers with the same molecular weight and, therefore, the same m/z ratio. To differentiate them, you must rely on chromatographic separation. A well-optimized liquid chromatography (LC) method with a suitable column and gradient elution will be necessary to achieve baseline separation of these two isomers, allowing for their individual quantification.
Troubleshooting Guide
Issue 1: Unexpectedly High Concentrations of 3-OH-Ropivacaine or 4-OH-Ropivacaine
-
Possible Cause: Isobaric interference from the co-administered drug, Trimethoprim.
-
Troubleshooting Steps:
-
Review Patient Medication Records: Check if the patient was administered Trimethoprim concurrently with Ropivacaine.
-
Optimize Chromatographic Separation: Implement an LC method with a high-resolution column (e.g., C18 or Phenyl-Hexyl) and a shallow gradient to resolve 3-OH-ropivacaine, 4-OH-ropivacaine, and Trimethoprim. Refer to the detailed experimental protocol below.
-
Utilize Different MS/MS Transitions: While the precursor ion mass will be the same, the product ions generated during MS/MS fragmentation will differ between the Ropivacaine metabolites and Trimethoprim. Monitor for unique product ions for each compound to ensure specificity.
-
Issue 2: Inability to Separate Isomeric Metabolites (3-OH-ropivacaine and 4-OH-ropivacaine)
-
Possible Cause: Inadequate chromatographic resolution.
-
Troubleshooting Steps:
-
Column Selection: If using a standard C18 column, consider switching to a column with a different selectivity, such as a Phenyl-Hexyl or a pentafluorophenyl (PFP) column, which can offer better separation of aromatic positional isomers.
-
Mobile Phase Optimization: Adjust the mobile phase composition and pH. Small changes in pH can alter the ionization state and retention of these compounds.
-
Gradient Modification: Employ a shallower, longer gradient to increase the separation window for these closely eluting isomers.
-
Issue 3: Unexplained Peaks at the m/z of PPX or its Hydroxylated Metabolites
-
Possible Cause: Potential isobaric interference from endogenous or exogenous compounds.
-
Troubleshooting Steps:
-
Blank Matrix Analysis: Analyze multiple batches of blank plasma or urine to check for endogenous interferences at the target m/z and retention time.
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain an accurate mass measurement of the interfering peak. This can help in proposing a molecular formula and identifying the unknown compound by searching databases like PubChem or the Human Metabolome Database (HMDB).
-
Chromatographic Peak Shape: Poor peak shape can sometimes be an indication of co-eluting interferences. Review the peak morphology and consider if further method development is needed.
-
Data Presentation
Table 1: Molecular Information for Ropivacaine and its Metabolites
| Compound | Molecular Formula | Monoisotopic Mass (Da) | m/z of [M+H]⁺ |
| Ropivacaine | C₁₇H₂₆N₂O | 274.2045 | 275.2123 |
| 3-OH-ropivacaine | C₁₇H₂₆N₂O₂ | 290.1994 | 291.2072 |
| 4-OH-ropivacaine | C₁₇H₂₆N₂O₂ | 290.1994 | 291.2072 |
| PPX | C₁₄H₂₀N₂O | 232.1576 | 233.1654 |
| 3-OH-PPX | C₁₄H₂₀N₂O₂ | 248.1525 | 249.1603 |
| 4-OH-PPX | C₁₄H₂₀N₂O₂ | 248.1525 | 249.1603 |
| 2-OH-methyl-ropivacaine | C₁₇H₂₆N₂O₂ | 290.1994 | 291.2072 |
Table 2: Potential Isobaric Interferences
| Analyte | Potential Interferent | Molecular Formula | Monoisotopic Mass (Da) | m/z of [M+H]⁺ | Notes |
| 3-OH-ropivacaine | Trimethoprim | C₁₄H₁₈N₄O₃ | 290.1382 | 291.1460 | Commonly co-administered antibiotic. |
| 4-OH-ropivacaine | Trimethoprim | C₁₄H₁₈N₄O₃ | 290.1382 | 291.1460 | Commonly co-administered antibiotic. |
Experimental Protocols
Detailed LC-MS/MS Method for the Separation of Ropivacaine, its Metabolites, and Trimethoprim
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., Ropivacaine-d7).
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase A.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point. For improved separation of isomers, a Phenyl-Hexyl column of similar dimensions can be used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ropivacaine 275.2 126.1 20 3-OH-ropivacaine 291.2 126.1 25 4-OH-ropivacaine 291.2 98.1 30 PPX 233.2 84.1 15 Trimethoprim 291.1 230.1 22 | Ropivacaine-d7 (IS) | 282.2 | 133.1 | 20 |
Note: Collision energies are instrument-dependent and should be optimized.
Mandatory Visualizations
Caption: Metabolic pathway of Ropivacaine.
Caption: Troubleshooting for isobaric interference.
References
Validation & Comparative
Validating Ropivacaine Analysis: A Comparative Guide to Methods Using (+/-)-Ropivacaine-d7 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of Ropivacaine is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This guide provides an objective comparison of analytical methods for the validation of Ropivacaine, with a focus on the use of its deuterated internal standard, (+/-)-Ropivacaine-d7, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as (+/-)-Ropivacaine-d7, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] This is because its physicochemical properties are nearly identical to the analyte, Ropivacaine, ensuring that it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in recovery.[1][2]
Comparative Performance of Analytical Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most prevalent and robust technique for the quantification of Ropivacaine in biological matrices.[3][4] Its high sensitivity and selectivity allow for accurate measurements even at low concentrations. Alternative methods, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), have also been developed, though they may offer different levels of sensitivity and specificity.
The following tables summarize the performance characteristics of various validated analytical methods for Ropivacaine, highlighting the advantages of using (+/-)-Ropivacaine-d7 as an internal standard.
| Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| LC-MS/MS | (+/-)-Ropivacaine-d7 | Human Plasma | 0.5 - 3000 | 93.6 - 113.7 | 6.2 - 14.7 | |
| LC-MS/MS | (+/-)-Ropivacaine-d7 | Dog Plasma | 0.05 - 1000 | 85.5 - 113.3 | 0.4 - 5.3 | |
| LC-MS/MS | Diazepam-d5 | Cerebrospinal Fluid | 0.2 - 2000 | 87 - 107 | < 11 (intraday), < 7 (interday) | |
| HPLC-UV | Bupivacaine | Rat Plasma | 35 - Not Specified | Not Specified | Not Specified | |
| HPLC-UV | None | Bulk and Tablet | Not Specified | 99.1 - 101.2 | < 2.0 |
| Method | Sample Preparation | Key Advantages | Potential Limitations |
| LC-MS/MS with Ropivacaine-d7 | Protein Precipitation or Liquid-Liquid Extraction | High sensitivity, specificity, and robustness; excellent correction for matrix effects. | Higher initial instrument cost. |
| LC-MS/MS with other IS | Protein Precipitation or Liquid-Liquid Extraction | High sensitivity and specificity. | Potential for differential matrix effects and recovery compared to the analyte. |
| HPLC-UV | Liquid-Liquid Extraction or Solid-Phase Extraction | Lower instrument cost. | Lower sensitivity and potential for interferences compared to LC-MS/MS. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the key experiments involved in the validation of an LC-MS/MS method for Ropivacaine using (+/-)-Ropivacaine-d7.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of working internal standard solution ((+/-)-Ropivacaine-d7).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient mixture of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%), is typical.
-
Flow Rate: Approximately 0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ropivacaine: m/z 275.3 → 126.2
-
(+/-)-Ropivacaine-d7: m/z 282.1 → 85.1
-
Method Validation Parameters
The validation of the analytical method should be performed according to the guidelines of regulatory agencies such as the FDA and EMA. Key parameters to assess include:
-
Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no significant interfering peaks are present at the retention times of Ropivacaine and its internal standard.
-
Linearity: Prepare a calibration curve with at least six non-zero concentrations over the expected range of the samples. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on at least three different days (inter-day). The accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and internal standard in post-extraction spiked blank matrix with those in a neat solution. The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%.
-
Recovery: Determine the extraction efficiency by comparing the peak areas of the analyte in pre-extraction spiked samples to those in post-extraction spiked samples.
-
Stability: Assess the stability of Ropivacaine in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Visualizing the Workflow
To better illustrate the logical flow of the analytical method validation process, the following diagrams have been generated using the DOT language.
Caption: General workflow for the bioanalytical method of Ropivacaine.
Caption: Key parameters for analytical method validation.
References
A Comparative Guide to Internal Standards for Ropivacaine Quantification: (+/-)-Ropivacaine-d7 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the local anesthetic ropivacaine, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical methods such as liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability. This guide provides an objective comparison of the deuterated internal standard, (+/-)-Ropivacaine-d7, with commonly used non-deuterated, structural analog internal standards, bupivacaine and tetracaine.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as (+/-)-Ropivacaine-d7, are widely considered the gold standard in quantitative mass spectrometry. In (+/-)-Ropivacaine-d7, seven hydrogen atoms on the propyl group are replaced with deuterium. This substitution results in a compound that is chemically and physically almost identical to ropivacaine, with the key difference being a higher mass that is readily distinguishable by a mass spectrometer.
The primary advantage of a deuterated internal standard is its ability to co-elute with the analyte during chromatography and experience the same ionization efficiency and matrix effects. This near-identical behavior allows for more effective normalization of the analyte's signal, leading to superior accuracy and precision, especially in complex biological matrices like plasma.
Performance Comparison: (+/-)-Ropivacaine-d7 vs. Alternatives
While a direct head-to-head comparative study under identical experimental conditions was not identified in the public literature, a comprehensive analysis of individual validation studies for methods using (+/-)-Ropivacaine-d7, bupivacaine, and tetracaine as internal standards for ropivacaine quantification allows for a comparative assessment. The following tables summarize the performance data from various studies.
It is crucial to note that the following data is compiled from separate studies, and direct comparison should be made with caution as experimental conditions may vary.
Table 1: Performance Data for (+/-)-Ropivacaine-d7 as an Internal Standard
| Parameter | Result | Study Reference |
| Linearity Range | 0.5 - 3000 ng/mL | [1][2][3][4] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Accuracy | 93.6% - 113.7% | |
| Precision (RSD%) | 6.2% - 14.7% | |
| Matrix Effect (CV of IS-normalized MF) | < 15% |
Table 2: Performance Data for Bupivacaine as an Internal Standard
| Parameter | Result | Study Reference |
| Linearity Range | 0.05 - 2.50 mg/L | Not explicitly stated for ropivacaine analysis, general method performance |
| Correlation Coefficient (r) | 0.9997 | Not explicitly stated for ropivacaine analysis, general method performance |
| Recovery | 104.1% | Not explicitly stated for ropivacaine analysis, general method performance |
| Intra-day Precision (RSD%) | 3.42% | Not explicitly stated for ropivacaine analysis, general method performance |
| Inter-day Precision (RSD%) | 6.27% | Not explicitly stated for ropivacaine analysis, general method performance |
Table 3: Performance Data for Tetracaine as an Internal Standard
| Parameter | Result | Study Reference |
| Linearity Range | 2 - 1000 ng/mL | Not explicitly stated for ropivacaine analysis, general method performance |
| Detection Limit | 0.025 mg/L | Not explicitly stated for ropivacaine analysis, general method performance |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for the quantification of ropivacaine using different internal standards.
Experimental Protocol 1: Quantification of Ropivacaine using (+/-)-Ropivacaine-d7
This protocol is a synthesis of methods described in studies utilizing (+/-)-Ropivacaine-d7 as the internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 100 µL of (+/-)-Ropivacaine-d7 internal standard solution (concentration is method-dependent, e.g., 62.5 ng/mL).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 3 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ropivacaine: e.g., m/z 275.3 → 126.2
-
(+/-)-Ropivacaine-d7: e.g., m/z 282.3 → 133.2
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams created using Graphviz depict the experimental workflow and the logical relationship of using a deuterated internal standard.
Caption: Experimental workflow for ropivacaine quantification.
Caption: Principle of using a deuterated internal standard.
Conclusion
The use of (+/-)-Ropivacaine-d7 as an internal standard for the quantification of ropivacaine offers significant advantages over non-deuterated, structural analogs like bupivacaine and tetracaine. Its near-identical physicochemical properties to ropivacaine ensure superior tracking throughout the analytical process, leading to more effective compensation for matrix effects and improved accuracy and precision. While methods using bupivacaine and tetracaine have been developed, the consensus in the scientific community and the available validation data strongly support the use of a deuterated internal standard as the preferred choice for robust and reliable bioanalytical quantification of ropivacaine.
References
- 1. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantificati… [ouci.dntb.gov.ua]
- 4. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma | Semantic Scholar [semanticscholar.org]
cross-validation of Ropivacaine assays between different laboratories
For researchers, scientists, and professionals in drug development, the ability to reliably and consistently measure Ropivacaine concentrations across different laboratories is paramount for accurate pharmacokinetic studies and clinical trial data comparison. This guide provides a comparative overview of various analytical methods for Ropivacaine quantification, summarizing their performance based on published validation data. While direct inter-laboratory cross-validation studies for Ropivacaine are not extensively published, this document compiles data from single-laboratory validations to offer a baseline for comparison and to guide the selection and validation of analytical methods.
Quantitative Performance of Ropivacaine Assays
The choice of an analytical method for Ropivacaine quantification depends on the required sensitivity, the biological matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
Table 1: Performance Characteristics of HPLC-UV Methods for Ropivacaine Analysis
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.025 - 40.0 µg/mL | 4 - 1000 ng/mL |
| Accuracy | 91.7% - 106.5% | Not explicitly stated |
| Precision (RSD) | 1.4% - 7.9% | Not explicitly stated |
| Limit of Quantitation (LOQ) | 25 ng/mL | 4 ng/mL |
| Internal Standard | Not specified | Bupivacaine |
| Biological Matrix | Not specified | Plasma |
| Reference | [1] | [2] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Ropivacaine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.5 - 3000 ng/mL[3][4] | 0.2 - 2000 ng/mL[5] | 0.05 - 1000 ng/mL |
| Accuracy | 93.6% - 113.7% | 87% - 107% | 85.50% - 113.30% |
| Precision (RSD) | 6.2% - 14.7% | Intraday: <11%, Interday: <7% | 0.40% - 5.30% |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 0.2 ng/mL | Free: 0.05 ng/mL, Protein-bound: 0.30 ng/mL |
| Internal Standard | Ropivacaine-d7 | Diazepam-d5 | D7-Ropivacaine |
| Biological Matrix | Human Plasma | Cerebrospinal Fluid | Dog Plasma |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results between laboratories. Below are summaries of key experimental protocols from the cited literature.
1. HPLC-UV Method
-
Sample Preparation: This method involves protein precipitation with trichloroacetic acid, followed by centrifugation to separate the precipitated proteins. The supernatant is then injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: XDB-C18 column.
-
Mobile Phase: A mixture of acetonitrile and NaH2PO4 buffer (pH 3.5, 30 mM) in a 30:70 (v/v) ratio, with a flow rate gradient program.
-
Detection: UV detection at 210 nm and 290 nm.
-
2. LC-MS/MS Method for Free and Total Ropivacaine in Human Plasma
-
Sample Preparation: A high-sensitivity method involving reverse-phase liquid chromatography. Ropivacaine-d7 is utilized as an internal standard.
-
Mass Spectrometry: Electrospray ionization mass spectrometry with multiple reaction monitoring (MRM) is used for quantitation.
3. UPLC-MS/MS Method for Ropivacaine and its Metabolite in Cerebrospinal Fluid
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate is performed on cerebrospinal fluid samples.
-
Chromatographic and Mass Spectrometric Conditions:
-
Quantitative Analysis: Utilizes the multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Ropivacaine: m/z 275.3 → 126.2
-
3-hydroxy ropivacaine: m/z 291.0 → 126.0
-
Internal Standard (diazepam-d5): m/z 290.2 → 198.2
-
-
4. UHPLC-MS/MS Method for Free and Total Ropivacaine in Dog Plasma
-
Sample Preparation: Includes rapid equilibrium dialysis for the separation of free and protein-bound ropivacaine.
-
Chromatographic and Mass Spectrometric Conditions:
-
Separation: Ultra-high performance liquid chromatography (UHPLC).
-
Detection: Triple quadrupole tandem mass spectrometer with electrospray ionization.
-
MRM Transitions:
-
Ropivacaine: m/z 275.1 → 84 Da (quantifier), m/z 275.1 → 98.2 Da (qualifier)
-
D7-Ropivacaine (Internal Standard): m/z 282.1 → 85.1 Da (quantifier), m/z 282.1 → 105.1 Da (qualifier)
-
-
Visualizing the Cross-Validation Workflow
A crucial step before initiating a multi-laboratory study is the robust validation of the analytical method within a single laboratory, followed by a systematic cross-validation process. The following diagram illustrates a generalized workflow for this process.
Caption: General workflow for single-laboratory validation and inter-laboratory cross-validation of an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Ropivacaine Quantification: A Comparative Analysis of Accuracy and Precision with Deuterated and Alternative Standards
A detailed guide for researchers, scientists, and drug development professionals on the analytical methods for quantifying Ropivacaine, with a focus on the use of deuterated internal standards for enhanced accuracy and precision.
The accurate quantification of Ropivacaine, a widely used local anesthetic, is critical in clinical and research settings for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The choice of analytical methodology and, crucially, the internal standard, significantly impacts the reliability of these measurements. This guide provides a comparative analysis of Ropivacaine quantification methods, highlighting the performance of techniques employing a deuterated internal standard against alternative approaches.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Deuterated Internal Standard
The use of a deuterated internal standard, such as Ropivacaine-d7, in conjunction with LC-MS/MS is widely considered the gold standard for the bioanalysis of Ropivacaine.[1][2][3] This preference is due to the ability of the deuterated standard to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and variations in instrument response. This results in superior accuracy and precision.
Experimental Workflow
The general workflow for Ropivacaine quantification using LC-MS/MS with a deuterated internal standard involves several key steps:
Comparative Performance Data
The following tables summarize the performance characteristics of various analytical methods for Ropivacaine quantification, allowing for a direct comparison of their accuracy and precision.
Table 1: LC-MS/MS Methods with Deuterated Internal Standard (Ropivacaine-d7)
| Biological Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Human Plasma | 0.5 | 0.5 - 3000 | 93.6 - 113.7 | 6.2 - 14.7 | [1][3] |
| Human Plasma | 0.5 | 0.5 - 1000 | Within ±15 | Within ±15 | |
| Dog Plasma | 0.05 (free), 0.3 (total) | 0.05 - 1000 | 85.5 - 113.3 | 0.4 - 5.3 | |
| Human Urine | 5 nmol/L | 5 - 2000 nmol/L | 99 - 115 | 1.9 - 11 |
Table 2: Alternative Analytical Methods for Ropivacaine Quantification
| Method | Internal Standard | Biological Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| UPLC-MS/MS | Diazepam-d5 | Cerebrospinal Fluid | 0.2 | 87 - 107 | < 11 (intraday), < 7 (interday) | |
| GC-MS | [2H3]Ropivacaine | Plasma, Urine, Tissues | Not Specified | Not Specified | < 6 (between-day) | |
| HPLC-UV | Not Specified | Not Specified | Not Specified | 99.1 - 101.2 | 1.0 | |
| TOF-MS | Bupivacaine | Human Plasma | 23.8 | < 5 (%RE) | < 8.0 | |
| Capillary Electrophoresis | Not Specified | Not Specified | 0.1% enantiomeric impurity | Good | Good |
Discussion of Alternatives and Their Limitations
While LC-MS/MS with a deuterated standard is the preferred method, other techniques have been successfully validated for Ropivacaine quantification.
-
UPLC-MS/MS with a non-deuterated standard: As seen with the use of Diazepam-d5, high sensitivity and good precision can be achieved. However, the potential for differential matrix effects between the analyte and the internal standard is higher compared to a deuterated analog.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method has demonstrated high selectivity and reliability. However, it often requires derivatization steps, which can add complexity and potential for variability.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): HPLC-UV methods are generally less sensitive than MS-based methods and can be more susceptible to interference from co-eluting compounds in complex biological matrices.
-
Time-of-Flight Mass Spectrometry (TOF-MS) without chromatographic separation: This approach offers a very rapid analysis time. However, using a structural analog like bupivacaine as an internal standard may not fully compensate for matrix effects as effectively as a deuterated standard.
-
Capillary Electrophoresis: This technique has been validated for determining the enantiomeric purity of Ropivacaine, demonstrating good performance in terms of specificity, linearity, and accuracy.
Experimental Protocols
Detailed Protocol for LC-MS/MS with Deuterated Standard
This protocol is a representative example based on common practices described in the literature.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample, add 100 µL of an internal standard solution (Ropivacaine-d7 in a suitable solvent).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 3 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., Gemini NX-C18, 3.0 × 100 mm, 3 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.05% formic acid in water) and an organic phase (e.g., acetonitrile) is typical.
-
Flow Rate: A flow rate of 0.4 mL/min is often employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Ropivacaine: m/z 275.1 → 126.1
-
Ropivacaine-d7: m/z 282.1 → 133.1
-
Conclusion
For the highest level of accuracy and precision in Ropivacaine quantification, the use of a deuterated internal standard with LC-MS/MS is strongly recommended. This approach effectively minimizes the impact of matrix effects and procedural variations, leading to highly reliable and reproducible data. While alternative methods can provide satisfactory results for specific applications, they may require more extensive validation to ensure they meet the rigorous demands of regulated bioanalysis. The choice of method should ultimately be guided by the specific requirements of the study, including the desired level of sensitivity, the complexity of the biological matrix, and the available instrumentation.
References
- 1. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
linearity and range of detection for Ropivacaine in biofluids
An Objective Comparison of Analytical Methods for the Quantification of Ropivacaine in Biofluids
This guide provides a detailed comparison of the linearity and range of detection for Ropivacaine in various biological fluids. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and clinical monitoring studies of this local anesthetic. The data presented is compiled from a review of published analytical method validation studies.
Overview of Analytical Techniques
The quantification of Ropivacaine in biofluids such as plasma, serum, and cerebrospinal fluid is predominantly achieved using liquid chromatography-based methods. The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS methods generally offer higher sensitivity and selectivity, allowing for lower limits of quantification.
Data on Linearity and Detection Range
The performance of various analytical methods for Ropivacaine quantification is summarized below. The linearity of a method is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. The range of detection is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
| Biofluid | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Human Plasma | LC-MS/MS | 0.5 - 3000 | 0.5 | 3000 | Not Reported | [1][2][3] |
| Human Plasma | LC-MS/MS | 0.5 - 1000 | 0.5 | 1000 | Not Reported | [4] |
| Human Plasma | HPLC-HRMS | 10 - 1500 | 10 | 1500 | > 0.99 (Implied) | [5] |
| Human Plasma | HPLC-UV | 4 - 1000 | 4 | 1000 | Not Reported | |
| Human Plasma | HPLC-UV | 20 - 5000 | 20 | 5000 | 0.9980 - 0.9999 | |
| Human Plasma | HPLC-UV | 5 - 2000 | 5 | 2000 | Not Reported | |
| Dog Plasma (Free) | UHPLC-MS/MS | 0.05 - 1000 | 0.05 | 1000 | Not Reported | |
| Dog Plasma (Protein-bound) | UHPLC-MS/MS | 0.075 - 1000 | 0.30 | 1000 | Not Reported | |
| Human Serum | HPLC-UV | 2 - 1000 | 2 | 1000 | Not Reported | |
| Cerebrospinal Fluid | UPLC-MS/MS | 0.2 - 2000 | 0.2 | 2000 | Excellent Linearity |
Experimental Workflow
A typical workflow for the analysis of Ropivacaine in a biological matrix involves several key stages, from sample collection to final data analysis.
Caption: General experimental workflow for Ropivacaine analysis in biofluids.
Detailed Experimental Protocols
Below are representative protocols for the quantification of Ropivacaine using LC-MS/MS and HPLC-UV.
LC-MS/MS Method for Ropivacaine in Human Plasma
This method is adapted from studies demonstrating high sensitivity for both free and total Ropivacaine.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 100 µL of an internal standard solution (e.g., Ropivacaine-d7 in acetonitrile).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 x g for 3 minutes.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 2 mM ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 0.4 mL/min.
-
Total Run Time: Approximately 7 minutes per sample.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ropivacaine: m/z 275.3 → 126.2
-
Ropivacaine-d7 (IS): m/z 282.1 → 85.0
-
-
HPLC-UV Method for Ropivacaine in Human Plasma
This method is suitable for routine therapeutic drug monitoring where high sensitivity is not the primary requirement.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., bupivacaine or tetracaine).
-
Add a suitable extraction solvent.
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of a buffer (e.g., sodium sulfate or phosphate buffer) and an organic solvent like acetonitrile.
-
Flow Rate: Typically 0.8 to 1.0 mL/min.
-
UV Detection Wavelength: 205 nm or 210 nm.
-
Comparison and Conclusion
-
LC-MS/MS methods consistently provide a wider linear range and a lower LLOQ compared to HPLC-UV methods. The LLOQ for LC-MS/MS can be as low as 0.05 ng/mL in dog plasma and 0.2 ng/mL in human cerebrospinal fluid, making it the method of choice for studies requiring high sensitivity, such as pharmacokinetic analyses of low doses or the measurement of free drug concentrations.
-
HPLC-UV methods offer a simpler and more cost-effective alternative for applications where higher concentrations are expected, such as in therapeutic drug monitoring. The LLOQs for HPLC-UV methods are typically in the range of 2-5 ng/mL.
The choice of analytical method should be guided by the specific requirements of the study, including the biofluid being analyzed, the expected concentration range of Ropivacaine, and the required level of sensitivity and selectivity. For research and clinical applications demanding high accuracy at low concentrations, LC-MS/MS is the superior technique.
References
- 1. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study | MDPI [mdpi.com]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Assessing the Performance of (+/-)-Ropivacaine-d7 as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and drug development, the accuracy and reliability of quantitative assays are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). Among the various types of internal standards, deuterated compounds have emerged as the gold standard. This guide provides a comprehensive assessment of (+/-)-Ropivacaine-d7 as a certified reference material (CRM), comparing its performance with non-deuterated Ropivacaine standards and outlining the experimental data that underpins its superiority.
Executive Summary
(+/-)-Ropivacaine-d7 is a stable isotope-labeled version of Ropivacaine, a widely used local anesthetic. As a certified reference material, it is an indispensable tool for the accurate quantification of Ropivacaine in biological matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, with the key difference being its increased mass due to the seven deuterium atoms. This mass difference allows for its clear differentiation in a mass spectrometer. The primary advantage of using (+/-)-Ropivacaine-d7 lies in its ability to co-elute with the analyte, thereby experiencing and correcting for the same variations in sample preparation, injection volume, and matrix effects, which are significant challenges in bioanalysis. This guide will demonstrate through comparative data and experimental protocols why (+/-)-Ropivacaine-d7 is the preferred internal standard for high-stakes analytical applications.
Performance Comparison: (+/-)-Ropivacaine-d7 vs. Non-Deuterated Ropivacaine Standard
The choice of an internal standard significantly impacts the quality of analytical data. While non-deuterated structural analogs of Ropivacaine can be used, they often fall short in performance compared to their deuterated counterpart. The following tables summarize the key performance characteristics based on typical specifications for a certified reference material and data from analytical method validation studies.
Table 1: Comparison of Certified Reference Material Specifications
| Parameter | (+/-)-Ropivacaine-d7 CRM | Non-Deuterated Ropivacaine CRM | Rationale for Superior Performance of Deuterated Standard |
| Chemical Purity | ≥98% | ≥98% | Both are expected to have high chemical purity. |
| Isotopic Purity | ≥99% deuterated forms (d1-d7); ≤1% d0 | Not Applicable | High isotopic purity minimizes the contribution of the unlabeled analyte in the standard, preventing overestimation of the analyte's concentration. |
| Certified Concentration Uncertainty | Typically low and well-defined | Typically low and well-defined | Both are certified, but the application of the deuterated standard leads to lower overall method uncertainty. |
| Stability | Documented long-term stability (e.g., ≥4 years at -20°C) | Documented long-term stability | Both are stable compounds. |
Table 2: Comparative Performance in a Validated Bioanalytical Method (LC-MS/MS)
| Performance Metric | With (+/-)-Ropivacaine-d7 IS | With Non-Deuterated (Analog) IS | Advantage of (+/-)-Ropivacaine-d7 |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% in the presence of significant matrix effects | Co-elution with the analyte allows for more effective compensation for matrix-induced signal suppression or enhancement. |
| Precision (%RSD) | Typically <10% | Can be >15% across different biological lots | Consistent compensation for variability in sample preparation and instrument response leads to lower relative standard deviation. |
| Matrix Effect | Minimal impact on analyte/IS ratio | Significant variability in analyte response | The deuterated standard experiences the same matrix effects as the analyte, leading to a stable ratio. |
| Extraction Recovery | Consistent and tracked | Can be variable and different from the analyte | Similar physicochemical properties ensure that the deuterated standard's recovery closely mirrors that of the analyte. |
Experimental Protocols
The certification of (+/-)-Ropivacaine-d7 and its application in validated analytical methods are supported by rigorous experimental protocols. Below are detailed methodologies for key experiments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the (+/-)-Ropivacaine-d7 certified reference material.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The composition may be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where Ropivacaine has significant absorbance (e.g., 210 nm).
-
Sample Preparation: A solution of (+/-)-Ropivacaine-d7 is prepared in a suitable solvent (e.g., mobile phase) at a known concentration.
-
Analysis: The sample solution is injected into the HPLC system. The chromatogram is recorded, and the peak area of the main component is integrated.
-
Calculation: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Determination of Isotopic Enrichment by Mass Spectrometry
Objective: To determine the isotopic enrichment of the (+/-)-Ropivacaine-d7 and quantify the percentage of the unlabeled (d0) species.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (HRMS) or a tandem mass spectrometer (MS/MS) coupled to a liquid chromatograph or direct infusion source.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Mass Analysis: Full scan mass spectra are acquired over a mass range that includes the molecular ions of both the deuterated and non-deuterated Ropivacaine.
-
Sample Preparation: A dilute solution of the (+/-)-Ropivacaine-d7 is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Data Acquisition: The mass spectrum of the molecular ion region is recorded.
-
Data Analysis:
-
The peak intensities for the molecular ion of the fully deuterated species (M+7) and the unlabeled species (M+0) are measured.
-
The isotopic enrichment is calculated by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.[1]
-
The percentage of the d0 isotopologue is calculated as: (Intensity of M+0 peak / Sum of intensities of all isotopic peaks) * 100.
-
Method Validation for Ropivacaine Quantification in Plasma using LC-MS/MS
Objective: To validate a bioanalytical method for the quantification of Ropivacaine in human plasma using (+/-)-Ropivacaine-d7 as an internal standard, following FDA and EMA guidelines.[2]
Methodology:
-
Instrumentation: A triple quadrupole tandem mass spectrometer coupled to a high-performance liquid chromatograph.
-
Sample Preparation:
-
To a plasma sample, add a known amount of (+/-)-Ropivacaine-d7 internal standard solution.
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions: Use a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Ropivacaine and Ropivacaine-d7.
-
Validation Parameters:
-
Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences at the retention times of the analyte and internal standard.
-
Accuracy and Precision: Analyze quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days to determine the intra- and inter-day accuracy and precision.
-
Calibration Curve: Prepare a calibration curve by spiking known amounts of Ropivacaine into blank plasma and plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution.
-
Stability: Assess the stability of Ropivacaine in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
-
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the key workflows and logical relationships in the assessment and use of (+/-)-Ropivacaine-d7.
Conclusion
The use of (+/-)-Ropivacaine-d7 as a certified reference material provides a robust and reliable solution for the accurate quantification of Ropivacaine in complex biological matrices. Its nearly identical physicochemical properties to the unlabeled analyte ensure that it effectively compensates for variations throughout the analytical process, from sample preparation to detection. The supporting experimental data from validated bioanalytical methods consistently demonstrates the superior accuracy and precision achieved with a deuterated internal standard compared to non-deuterated alternatives. For researchers, scientists, and drug development professionals, the investment in a high-quality certified reference material like (+/-)-Ropivacaine-d7 is a critical step in generating defensible and high-quality bioanalytical data.
References
- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Ropivacaine Quantification Methods in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Ropivacaine in biological samples, supported by published experimental data. The information is intended to assist researchers in selecting the most appropriate method for their specific study needs, considering factors such as required sensitivity, sample matrix, and available instrumentation. The most commonly employed techniques for Ropivacaine bioanalysis are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Quantitative Performance
The following tables summarize the performance characteristics of various published methods for Ropivacaine quantification. These methods have been validated in different laboratories and demonstrate a range of performance metrics.
Table 1: Comparison of HPLC-UV Methods for Ropivacaine Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Human Serum | Human Plasma |
| Internal Standard | Lidocaine | Bupivacaine | Tetracaine |
| Linearity Range | 0.21 - 3.34 µg/mL[1] | 25 - 1000 ng/mL | 2 - 1000 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.21 µg/mL[1] | 25 ng/mL | 2 ng/mL[2] |
| Intra-day Precision (%RSD) | < 3%[3] | Not Reported | Not Reported |
| Inter-day Precision (%RSD) | Met requirements | Not Reported | Generally below 3% |
| Accuracy | Met requirements | Not Reported | Not Reported |
| Extraction Method | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
Table 2: Comparison of LC-MS/MS Methods for Ropivacaine Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Dog Plasma | Human Plasma |
| Internal Standard | Ropivacaine-d7 | Diazepam | Not specified |
| Linearity Range | 0.5 - 3000 ng/mL | 0.05 - 1000 ng/mL | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.05 ng/mL (free), 0.30 ng/mL (protein-bound) | 0.004 µg/mL |
| Intra-batch Precision (%CV) | 6.2% - 14.7% | 0.40% - 5.30% | 5% - 10% |
| Inter-batch Precision (%CV) | Not specified | Not specified | 5% - 10% |
| Accuracy | 93.6% - 113.7% | 85.50% - 113.30% | 89.31% - 111.07% |
| Extraction Method | Not specified | Not specified | Protein Precipitation |
Experimental Protocols
Below are detailed methodologies for representative HPLC-UV and LC-MS/MS methods for Ropivacaine quantification.
Protocol 1: HPLC-UV Method for Ropivacaine in Human Plasma
-
Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile. Lidocaine is utilized as the internal standard.
-
Chromatographic Separation:
-
Column: Zorbarx Eclipse XDB-C18.
-
Mobile Phase: A mixture of methanol and 10 mmol/L phosphate buffered solution in a 43:57 ratio.
-
Detection: UV detection is performed at a wavelength of 210 nm.
-
Protocol 2: LC-MS/MS Method for Ropivacaine in Human Plasma
-
Sample Preparation: To 50 µL of plasma, 5 µL of internal standard (diazepam, 5 µg/mL) is added, followed by 200 µL of methanol. The mixture is vortexed for 3 minutes and centrifuged at 16,400 rpm for 10 minutes. 50 µL of the supernatant is then diluted with 450 µL of pure water and centrifuged again. The resulting supernatant is used for analysis.
-
Chromatographic Conditions:
-
Column: Phenomenex Kinetex_C18.
-
Mobile Phase: A gradient elution is used with Mobile Phase A (0.01% formic acid and 10 mmol/L ammonium acetate in water) and Mobile Phase B (0.01% formic acid in methanol).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization: Electro-Spray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Quantitative Ion Pair: m/z 275.3 → 126.1.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Ropivacaine in biological samples using LC-MS/MS.
Caption: General workflow for Ropivacaine quantification by LC-MS/MS.
This diagram outlines the key stages from sample preparation through to data analysis, providing a clear visual representation of the experimental process.
References
A Head-to-Head Battle for Ropivacaine Analysis: HPLC-UV vs. LC-MS/MS
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Ropivacaine, a widely used local anesthetic, is no exception. For researchers, scientists, and drug development professionals, selecting the optimal analytical technique for Ropivacaine analysis is a critical decision that can significantly impact the reliability and sensitivity of their results. This guide provides a comprehensive comparison of two of the most common analytical methods employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This comparison delves into the performance characteristics of each technique, supported by experimental data, and provides detailed methodologies to aid in the selection and implementation of the most suitable method for your specific research needs.
Quantitative Performance: A Tale of Two Sensitivities
The choice between HPLC-UV and LC-MS/MS for Ropivacaine analysis often hinges on the required sensitivity and the complexity of the sample matrix. The following tables summarize the key quantitative performance parameters for each method, based on published validation studies.
Table 1: Performance Characteristics of HPLC-UV for Ropivacaine Analysis
| Parameter | Reported Values |
| Limit of Quantification (LOQ) | 4 - 50 ng/mL[1][2][3] |
| Linearity (r²) | > 0.99[4][5] |
| Accuracy | 96% - 102% |
| Precision (RSD) | < 10% |
| Recovery | 93% - 98% |
Table 2: Performance Characteristics of LC-MS/MS for Ropivacaine Analysis
| Parameter | Reported Values |
| Limit of Quantification (LOQ) | 0.05 - 2 ng/mL |
| Linearity (r²) | ≥ 0.9995 |
| Accuracy | 85.5% - 113.7% |
| Precision (RSD) | 0.40% - 14.7% |
| Recovery | Not always reported, focus is on matrix effect |
From the data, a clear distinction emerges. LC-MS/MS offers significantly lower limits of quantification, making it the superior choice for applications requiring high sensitivity, such as pharmacokinetic studies involving low drug concentrations. In contrast, HPLC-UV provides adequate sensitivity for routine quality control and formulation analysis where higher concentrations of Ropivacaine are expected. Both methods demonstrate excellent linearity, accuracy, and precision within their respective validated ranges.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed experimental protocols for the analysis of Ropivacaine using both HPLC-UV and LC-MS/MS. These protocols are synthesized from various published methods and should be adapted and validated for specific laboratory conditions.
Ropivacaine Analysis by HPLC-UV
This method is suitable for the quantification of Ropivacaine in bulk drug and pharmaceutical formulations.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Ropivacaine hydrochloride in a suitable solvent such as methanol or water. Further dilute to create a series of calibration standards.
-
Sample Solution: Dissolve a known amount of the Ropivacaine-containing sample in the mobile phase to achieve a concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 4.0) and an organic solvent (e.g., acetonitrile, methanol) in an isocratic or gradient elution. A common mobile phase composition is a mixture of acetonitrile, methanol, and phosphate buffer.
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV detection at a wavelength of 210 nm or 215 nm.
Ropivacaine Analysis by LC-MS/MS
This method is highly sensitive and selective, making it ideal for the analysis of Ropivacaine in complex biological matrices such as plasma and serum.
1. Sample Preparation:
-
Standard and Quality Control (QC) Samples: Prepare stock solutions of Ropivacaine and an internal standard (e.g., Ropivacaine-d7) in methanol or water. Spike blank plasma or serum with these solutions to create calibration standards and QC samples at various concentrations.
-
Protein Precipitation: To 200 µL of plasma sample, add 100 µL of internal standard solution and 500 µL of acetonitrile. Vortex for 2 minutes and then centrifuge to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of mobile phase A (e.g., 0.05% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: Typically 0.4 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ropivacaine: m/z 275.1 → 126.1
-
Ropivacaine-d7 (Internal Standard): m/z 282.1 → 133.1
-
-
Visualizing the Workflow and Comparison
To further clarify the processes and the key differences between the two techniques, the following diagrams have been generated.
Caption: A comparison of the experimental workflows for Ropivacaine analysis using HPLC-UV and LC-MS/MS.
Caption: A logical comparison of the key performance parameters between HPLC-UV and LC-MS/MS.
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS for Ropivacaine analysis is ultimately dictated by the specific requirements of the study.
-
HPLC-UV is a robust, cost-effective, and reliable method that is well-suited for routine analysis in quality control settings where the concentration of Ropivacaine is relatively high and the sample matrix is simple. Its ease of use and lower operational costs make it an attractive option for many laboratories.
-
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the gold standard for bioanalytical applications, such as pharmacokinetic and metabolic studies, where trace levels of Ropivacaine and its metabolites need to be accurately quantified in complex biological matrices. While the initial investment and operational complexity are higher, the quality and depth of the data it provides are often indispensable for research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatography using UV detection for the simultaneous quantification of ropivacaine and bupivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. science.rsu.lv [science.rsu.lv]
- 4. arlok.com [arlok.com]
- 5. Simultaneous measurement of plasma ropivacaine and bupivacaine concentrations by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Solid-Phase Extraction (SPE) Cartridges for Ropivacaine Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of Ropivacaine in biological matrices is paramount. Solid-Phase Extraction (SPE) stands out as a robust method for sample clean-up and concentration prior to analysis. The choice of SPE cartridge is a critical determinant of extraction efficiency, purity, and overall assay performance. This guide provides a comparative evaluation of common SPE cartridges for Ropivacaine extraction, supported by experimental protocols and performance data.
Ropivacaine, an amide local anesthetic, is a basic compound. This characteristic guides the selection of an appropriate SPE sorbent. The most common choices include reversed-phase sorbents like C18, hydrophilic-lipophilic balanced (HLB) polymers, and mixed-mode cation exchange (MCX) sorbents. Each possesses distinct retention mechanisms, influencing their suitability for Ropivacaine extraction.
Comparative Performance of SPE Cartridges
The selection of an SPE cartridge for Ropivacaine extraction hinges on factors such as recovery, matrix effect reduction, and method simplicity. Below is a summary of the expected performance of three commonly used SPE sorbent types: C18, HLB, and MCX.
| Cartridge Type | Sorbent Chemistry | Primary Retention Mechanism(s) | Expected Recovery for Ropivacaine | Matrix Effect Reduction | Key Advantages |
| C18 | Silica-based octadecyl | Reversed-phase (hydrophobic) | Moderate to High | Good | Well-established, cost-effective |
| Oasis HLB | N-vinylpyrrolidone and divinylbenzene copolymer | Reversed-phase (hydrophilic-lipophilic balanced) | High | Excellent | Water-wettable sorbent prevents drying, simplified protocols are possible[1] |
| Oasis MCX | N-vinylpyrrolidone and divinylbenzene copolymer with sulfonic acid groups | Mixed-mode (reversed-phase and strong cation exchange) | Very High | Superior | High selectivity for basic compounds, allows for stringent washing steps[2] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results. The following are representative SPE protocols for the extraction of Ropivacaine from plasma using C18, Oasis HLB, and Oasis MCX cartridges.
C18 Reversed-Phase SPE Protocol
This protocol relies on hydrophobic interactions between the C18 sorbent and the non-polar regions of the Ropivacaine molecule.
a. Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) to adjust the pH.
b. SPE Procedure:
-
Conditioning: Pass 3 mL of methanol through the cartridge.
-
Equilibration: Pass 3 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow flow rate.
-
Washing:
-
Pass 3 mL of 5% methanol in water to remove polar interferences.
-
Pass 3 mL of a weak organic solvent (e.g., 20% acetonitrile) to remove less retained impurities.
-
-
Elution: Elute Ropivacaine with 2 mL of a suitable organic solvent or mixture (e.g., methanol or acetonitrile, potentially with a small percentage of a volatile base like ammonium hydroxide to ensure Ropivacaine is in its neutral form).
Oasis HLB Simplified SPE Protocol
The water-wettable nature of the Oasis HLB sorbent allows for a simplified, 3-step protocol, which can save time and reduce solvent consumption[1].
a. Sample Pre-treatment:
-
To 100 µL of plasma, add an internal standard.
-
Dilute with 100 µL of 4% phosphoric acid in water.
b. SPE Procedure:
-
Sample Loading: Load the pre-treated plasma sample directly onto the cartridge.
-
Washing: Wash with 200 µL of 95:5 water:methanol.
-
Elution: Elute with 2 x 25 µL aliquots of 90:10 acetonitrile:methanol.
Oasis MCX Mixed-Mode SPE Protocol
This protocol leverages both reversed-phase and strong cation exchange interactions for highly selective extraction of basic compounds like Ropivacaine[2][3].
a. Sample Pre-treatment:
-
To 100 µL of plasma, add an internal standard.
-
Dilute with 100 µL of 4% phosphoric acid in water to ensure Ropivacaine is protonated.
b. SPE Procedure:
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing:
-
Pass 1 mL of 0.1 M HCl or 2% formic acid to remove neutral and acidic interferences.
-
Pass 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute Ropivacaine with 1 mL of 5% ammonium hydroxide in methanol to neutralize the charge and disrupt the ionic interaction.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for Solid-Phase Extraction of Ropivacaine from a biological matrix.
Conclusion
The choice of SPE cartridge for Ropivacaine extraction from biological matrices significantly impacts the quality of analytical results. While C18 cartridges offer a conventional and cost-effective solution, modern polymeric sorbents like Oasis HLB and Oasis MCX provide superior performance. Oasis HLB allows for simplified and high-throughput protocols due to its water-wettable nature. For the highest selectivity and recovery of the basic drug Ropivacaine, the mixed-mode Oasis MCX sorbent is often the optimal choice, as it enables stringent wash steps to remove a wider range of interferences. Researchers should select the most appropriate SPE cartridge based on their specific analytical requirements, considering factors such as desired recovery, the complexity of the sample matrix, and throughput needs.
References
Safety Operating Guide
Proper Disposal of (+/-)-Ropivacaine-d7 (propyl-d7): A Safety and Operations Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of (+/-)-Ropivacaine-d7 (propyl-d7). Adherence to these procedural steps is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following protocols are based on available safety data sheets and general best practices for pharmaceutical waste management.
I. Hazard Identification and Safety Precautions
Before handling or disposing of (+/-)-Ropivacaine-d7, it is imperative to be aware of its potential hazards. The non-deuterated form, Ropivacaine Hydrochloride, is classified as a toxic solid, and the deuterated compound shares similar hazardous properties.
Key Hazards:
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling (+/-)-Ropivacaine-d7. This includes:
-
Safety glasses or face shield
-
Chemical-resistant gloves (inspect before use)
-
Lab coat
Handle the compound in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.
II. Quantitative Data Summary
The following table summarizes the key hazard classifications for Ropivacaine compounds. This information is critical for conducting a proper risk assessment prior to handling and disposal.
| Hazard Classification | Description | UN Number | Primary Route of Exposure |
| Acute Oral Toxicity | Harmful if swallowed. | 2811 | Ingestion |
| Skin Irritation | Causes skin irritation. | N/A | Skin Contact |
| Serious Eye Damage | Causes serious eye damage. | N/A | Eye Contact |
| Respiratory Irritation | May cause respiratory tract irritation. | N/A | Inhalation |
III. Step-by-Step Disposal Protocol
The disposal of (+/-)-Ropivacaine-d7 must be managed as hazardous chemical waste. The presence of deuterium does not alter the chemical toxicity of the molecule, and therefore, the disposal procedure is dictated by the properties of the parent compound, Ropivacaine.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste containing (+/-)-Ropivacaine-d7 (e.g., powder, contaminated wipes, PPE) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing (+/-)-Ropivacaine-d7 in a separate, compatible, and sealed hazardous waste container. Do not pour solutions down the drain.
-
Original Containers: Whenever possible, leave the chemical in its original container. Handle uncleaned empty containers as you would the product itself.
-
No Mixing: Do not mix (+/-)-Ropivacaine-d7 waste with other incompatible waste streams.
2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "(+/-)-Ropivacaine-d7 (propyl-d7)," and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
4. Final Disposal Method:
-
All waste containing (+/-)-Ropivacaine-d7 must be disposed of through a licensed hazardous waste disposal company.
-
The recommended method of disposal is incineration at a permitted facility, often after being dissolved or mixed with a combustible solvent. This ensures the complete destruction of the active pharmaceutical ingredient.
IV. Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain Spill: Contain the source of the spill or leak if it is safe to do so.
-
Absorb: For liquid spills, absorb the material with a non-combustible absorbent substance. For solid spills, carefully sweep up the material to avoid creating dust.
-
Collect Waste: Place all contaminated materials (absorbent, PPE, etc.) into a designated and labeled hazardous waste container for disposal.
-
Decontaminate: Clean the affected area thoroughly.
-
Seek Medical Attention: If exposure occurs, rinse the affected area with copious amounts of water and seek immediate medical attention.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (+/-)-Ropivacaine-d7.
Caption: Disposal workflow for (+/-)-Ropivacaine-d7 waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
